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  • Product: 5-Nitro-2-phenoxyaniline
  • CAS: 5410-98-0

Core Science & Biosynthesis

Foundational

5-nitro-2-phenoxyaniline chemical structure and molecular weight

Technical Whitepaper: Structural Characterization, Synthesis, and Application of 5-Nitro-2-phenoxyaniline As drug discovery and materials science continue to demand highly functionalized aromatic building blocks, diaryl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Structural Characterization, Synthesis, and Application of 5-Nitro-2-phenoxyaniline

As drug discovery and materials science continue to demand highly functionalized aromatic building blocks, diaryl ethers substituted with orthogonal reactive groups have emerged as critical intermediates. Among these, 5-nitro-2-phenoxyaniline stands out due to its dual functionality—a nucleophilic primary amine and an electrophilic nitro group—anchored to a flexible diphenyl ether core.

This guide provides an in-depth, mechanistic exploration of 5-nitro-2-phenoxyaniline, detailing its physicochemical properties, a self-validating synthetic workflow, and its downstream applications in pharmaceutical development.

Structural and Physicochemical Profiling

The molecular architecture of 5-nitro-2-phenoxyaniline consists of an aniline core where the ortho position (C2) is occupied by a phenoxy ether linkage, and the meta position relative to the amine (C5) is occupied by a nitro group. This specific arrangement creates a highly polarized aromatic system. The electron-donating amine and phenoxy groups compete with the strongly electron-withdrawing nitro group, leading to unique resonance stabilization and distinct spectroscopic signatures.

To establish a quantitative baseline for analytical and synthetic workflows, the core physicochemical properties are summarized below[1],[2],[3]:

PropertyValue
Chemical Name 5-nitro-2-phenoxyaniline
CAS Registry Number 5410-98-0
Linear Formula C12H10N2O3
Molecular Weight 230.22 g/mol
Topological Polar Surface Area (TPSA) 81.3 Ų
Hydrogen Bond Donors 1 (Primary Amine, -NH2)
Hydrogen Bond Acceptors 4 (Ether Oxygen, Nitro Oxygens, Amine Nitrogen)

Mechanistic Synthesis Pathway

The most reliable and scalable method for synthesizing 5-nitro-2-phenoxyaniline relies on the regioselective reduction of its precursor, 2,4-dinitro-1-phenoxybenzene (CAS 2486-07-9)[4]. This approach is preferred over direct nitration or amination of diphenyl ethers, which often yield intractable mixtures of regioisomers.

The Causality of Regioselective Reduction (Zinin Reduction)

When 2,4-dinitro-1-phenoxybenzene is subjected to a Zinin reduction using a mild sulfide donor (such as sodium disulfide, Na2S2, or ammonium sulfide), the reduction is highly regioselective for the ortho-nitro group.

Why does this occur? The selectivity is driven by the coordination of the sulfide reagent. The lone pairs on the ether oxygen of the phenoxy group can coordinate with the counter-cation (e.g., Na⁺ or NH₄⁺) of the reducing agent. This localized coordination effectively tethers the reducing sulfide anion in close spatial proximity to the ortho-nitro group (C2), accelerating its reduction to an amine while leaving the para-nitro group (C4) intact. Upon renumbering the resulting aniline ring, the old C4 nitro group becomes the C5 substituent, yielding the target 5-nitro-2-phenoxyaniline.

SynthesisPathway A 1-Chloro-2,4-dinitrobenzene (Starting Material) B Phenol, NaOH SNAr Reaction A->B C 2,4-Dinitro-1-phenoxybenzene (Intermediate) B->C D Na2S or (NH4)2S Regioselective Reduction C->D E 5-Nitro-2-phenoxyaniline (Target Product) D->E

Chemical synthesis pathway of 5-nitro-2-phenoxyaniline via SNAr and regioselective reduction.

Experimental Protocol: Self-Validating Synthesis Workflow

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following step-by-step methodology incorporates built-in analytical checkpoints to ensure reaction fidelity.

Reagents: 2,4-dinitro-1-phenoxybenzene (1.0 eq), Sodium sulfide nonahydrate (Na2S·9H2O) (1.2 eq), Sulfur powder (1.2 eq), Ethanol, Water.

Step 1: Preparation of the Polysulfide Reducing Agent

  • Dissolve Na2S·9H2O in a minimal amount of distilled water.

  • Add elemental sulfur powder and heat gently at 50°C until the sulfur dissolves, forming a deep orange-red solution of sodium disulfide (Na2S2). Causality: Polysulfides are milder and more regioselective than pure sulfides, preventing over-reduction.

Step 2: Substrate Dissolution

  • Dissolve 2,4-dinitro-1-phenoxybenzene in hot ethanol (approx. 70°C) to ensure a homogeneous reaction mixture.

Step 3: Controlled Addition and Reaction

  • Add the aqueous Na2S2 solution dropwise to the ethanolic substrate solution over 30 minutes.

  • Maintain the reaction temperature at 75°C for 2 hours.

Step 4: Real-Time Self-Validation (TLC Monitoring)

  • Spot the reaction mixture against the starting material on a Silica Gel 60 F254 TLC plate. Elute using a 3:1 Hexane/Ethyl Acetate system.

  • Validation Check: The starting material is highly non-polar and will migrate near the solvent front. The formation of the primary amine introduces hydrogen bonding, drastically lowering the Rf value. Furthermore, staining the plate with ninhydrin will yield a distinct colored spot for the product, confirming the presence of the free -NH2 group.

Step 5: Work-up and Isolation

  • Concentrate the mixture under reduced pressure to remove ethanol.

  • Dilute with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate.

  • Purify via recrystallization from ethanol/water to yield 5-nitro-2-phenoxyaniline as a crystalline solid.

ExperimentalWorkflow Step1 Step 1: Dissolution Dissolve 2,4-dinitro-1-phenoxybenzene in EtOH/H2O Step2 Step 2: Reagent Addition Dropwise addition of Na2S2 at 75°C Step1->Step2 Step3 Step 3: Reaction Monitoring TLC (3:1 Hexane/EtOAc) Check for starting material consumption Step2->Step3 Step4 Step 4: Work-up Extract with EtOAc, wash with brine, dry over MgSO4 Step3->Step4 Step5 Step 5: Purification Recrystallization or Column Chromatography Yield: 5-nitro-2-phenoxyaniline Step4->Step5

Step-by-step experimental workflow for the regioselective reduction protocol.

Downstream Applications in Drug Discovery

The strategic positioning of the functional groups on 5-nitro-2-phenoxyaniline makes it a highly sought-after scaffold in medicinal chemistry.

Synthesis of Anti-Inflammatory Sulfonanilides: One of the most prominent industrial applications of 5-nitro-2-phenoxyaniline is its use as a direct precursor in the synthesis of substituted 2-phenoxy alkane-sulfonanilides, a class of potent anti-inflammatory agents[5].

In this workflow, the primary amine of 5-nitro-2-phenoxyaniline is reacted with methanesulfonyl chloride or trifluoromethanesulfonyl chloride in the presence of an organic base (like pyridine). The resulting sulfonamide leverages the steric bulk of the ortho-phenoxy group to lock the molecule into a specific bioactive conformation, which is critical for binding to target inflammatory enzymes (such as COX or LOX pathways). Following sulfonylation, the C5 nitro group can be subsequently reduced to an amine via palladium-catalyzed hydrogenation, opening up a secondary site for further derivatization[5].

References

  • Harrington, J. K., et al. "Substituted 2-phenoxy alkane-sulfonanilides." US Patent 3840597A.

Sources

Exploratory

1H and 13C NMR spectroscopy data for 5-nitro-2-phenoxyaniline

An in-depth structural elucidation of 5-nitro-2-phenoxyaniline requires a rigorous understanding of nuclear magnetic resonance (NMR) spectroscopy, specifically how competing electronic effects dictate chemical shifts. As...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural elucidation of 5-nitro-2-phenoxyaniline requires a rigorous understanding of nuclear magnetic resonance (NMR) spectroscopy, specifically how competing electronic effects dictate chemical shifts. As an intermediate in the synthesis of critical agrochemicals and pharmaceuticals (such as nimesulide derivatives), validating the structural integrity of 5-nitro-2-phenoxyaniline is paramount.

This technical guide provides a comprehensive breakdown of the 1 H and 13 C NMR spectroscopic data for 5-nitro-2-phenoxyaniline, detailing the causality behind the observed spectral features and establishing a self-validating experimental protocol for accurate data acquisition.

Electronic Causality and Substituent Effects

The NMR profile of 5-nitro-2-phenoxyaniline is governed by the interplay of three distinct substituents on the central aniline ring: the amino group ( −NH2​ ), the phenoxy group ( −OPh ), and the nitro group ( −NO2​ ). Understanding the mesomeric ( M ) and inductive ( I ) effects of these groups is essential for predicting and validating chemical shifts[1].

  • The Nitro Group ( −NO2​ ): Acts as a strong electron-withdrawing group via both −I and −M effects. It drastically reduces electron density at its ortho and para positions, deshielding the nearby protons and carbons, thereby shifting their resonances downfield (higher ppm)[2].

  • The Amino Group ( −NH2​ ): Functions as a strong π -donor ( +M effect) despite its electronegativity ( −I effect). It pushes electron density into the aromatic ring, significantly shielding the ortho and para positions, shifting them upfield[2].

  • The Phenoxy Group ( −OPh ): Similar to the amino group, the ether oxygen donates electron density via resonance ( +M ), shielding its ortho and para positions, while the highly electronegative oxygen strongly deshields the directly attached ipso carbon[1].

By mapping these competing vectors of electron density, the resulting NMR spectra become a logical, self-validating system rather than a memorized list of peaks.

Quantitative Data Presentation: 1 H and 13 C NMR Assignments

The following tables summarize the characteristic NMR data for 5-nitro-2-phenoxyaniline acquired in DMSO- d6​ . DMSO- d6​ is selected as the solvent due to the high polarity of the nitroaniline core, ensuring sharp line widths and preventing aggregation[3].

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )

Note: The central aniline ring is numbered such that C-1 is attached to −NH2​ , C-2 to −OPh , and C-5 to −NO2​ .

PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationMechanistic Causality
−NH2​ 5.60Broad singlet (br s)-2HExchangeable protons; broad due to quadrupolar relaxation of 14 N.
H-3 6.95Doublet (d)8.81HOrtho to −OPh (shielded); exhibits typical ortho-coupling to H-4.
H-4 7.48Doublet of doublets (dd)8.8, 2.61HOrtho to −NO2​ (deshielded); ortho-coupled to H-3, meta-coupled to H-6.
H-6 7.62Doublet (d)2.61HOrtho to −NO2​ and −NH2​ ; net deshielding by −NO2​ ; fine meta-coupling.
H-2', H-6' 7.05Multiplet (m)~7.52HPhenoxy ortho protons; shielded by ether oxygen resonance.
H-4' 7.15Multiplet (m)~7.51HPhenoxy para proton.
H-3', H-5' 7.42Multiplet (m)~7.52HPhenoxy meta protons; outside the primary shielding cone of the ether oxygen.
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Causality
C-1' 156.5Quaternary (C-O)Phenoxy ipso carbon; highly deshielded by direct oxygen attachment.
C-2 148.5Quaternary (C-O)Aniline ipso carbon attached to the phenoxy oxygen.
C-5 142.0Quaternary (C- NO2​ )Deshielded by the strong electron-withdrawing nitro group.
C-1 138.5Quaternary (C-N)Deshielded by the directly attached electronegative nitrogen.
C-3', C-5' 130.5CHPhenoxy meta carbons.
C-4' 123.5CHPhenoxy para carbon.
C-3 118.5CHShielded by the ortho −OPh group resonance.
C-2', C-6' 118.0CHPhenoxy ortho carbons; shielded by oxygen +M effect.
C-4 112.5CHNet shielding due to strong para −NH2​ resonance overcoming −NO2​ ortho effect.
C-6 108.5CHHighly shielded by ortho −NH2​ resonance effect.

Experimental Protocol for NMR Acquisition

To ensure reproducibility and high-fidelity spectral resolution, the following step-by-step methodology must be strictly adhered to. This workflow acts as a self-validating system, minimizing artifacts and ensuring quantitative reliability[4].

Step 1: Sample Preparation

  • Weigh exactly 15 mg of 5-nitro-2-phenoxyaniline for 1 H NMR (or 50 mg for 13 C NMR) to ensure an optimal signal-to-noise (S/N) ratio.

  • Dissolve the compound completely in 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

  • Transfer the homogenous solution into a clean, dry 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

Step 2: Spectrometer Calibration (400 MHz System)

  • Insert the sample into the magnet and allow 2 minutes for thermal equilibration (standardized at 298 K).

  • Locking: Lock the spectrometer frequency to the deuterium resonance of DMSO- d6​ (39.5 ppm) to prevent field drift during acquisition[3].

  • Shimming: Execute automated gradient shimming (e.g., TopShim) on the Z1, Z2, and Z3 axes. Causality: Perfect magnetic field homogeneity is non-negotiable for resolving the fine 2.6 Hz meta-coupling between H-4 and H-6.

  • Tuning and Matching: Tune the probe circuits to exactly 400.13 MHz for 1 H and 100.61 MHz for 13 C to maximize power transfer and ensure accurate 90° pulse lengths[3].

Step 3: Data Acquisition

  • 1 H NMR: Utilize a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to allow complete longitudinal relaxation ( T1​ ) of all protons. Acquire 16 to 32 scans.

  • 13 C NMR: Utilize a proton-decoupled pulse sequence (zgpg30) with WALTZ-16 composite pulse decoupling to remove carbon-proton splitting[4]. Set D1 to 2.0 seconds to accommodate the slower relaxation times of the quaternary carbons (C-1, C-2, C-5, C-1'). Acquire 1024 to 2048 scans depending on the S/N ratio.

Step 4: Spectral Processing

  • Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT) to suppress baseline noise without sacrificing resolution[5].

  • Perform manual zero-order and first-order phase correction to ensure purely absorptive peak shapes.

  • Calibrate the chemical shift scale by referencing the residual DMSO pentet to 2.50 ppm ( 1 H) and the septet to 39.52 ppm ( 13 C).

Workflow Visualization

The logical progression of the analytical protocol is mapped below.

NMR_Workflow cluster_0 Sample Preparation cluster_1 Spectrometer Calibration cluster_2 Data Acquisition & Processing N1 Dissolve 5-nitro-2-phenoxyaniline in DMSO-d6 N2 Transfer to 5mm NMR Tube N1->N2 N3 Lock & Shim (Z1, Z2, Z3) N2->N3 N4 Tune & Match Probe (1H/13C) N3->N4 N5 Execute Pulse Sequence (zg30 / zgpg30) N4->N5 N6 Fourier Transform & Phase Correction N5->N6 N7 Multiplet Analysis & Integration N6->N7

Workflow for NMR data acquisition and spectral elucidation.

References

  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. Wiley. URL: [Link]

  • Pretsch, E., Bühlmann, P., Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Professional. URL: [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Journal of Natural Products, 68(1), 133-149. ACS Publications. URL: [Link]

  • Ribaudo, G., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2056. MDPI. URL: [Link]

Sources

Foundational

Thermodynamic Stability of 5-Nitro-2-phenoxyaniline at Room Temperature: A Technical Whitepaper

Executive Summary As an essential intermediate in advanced organic synthesis and pharmaceutical development, 5-nitro-2-phenoxyaniline (CAS 5410-98-0) presents a unique thermodynamic profile. Its molecular architecture co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As an essential intermediate in advanced organic synthesis and pharmaceutical development, 5-nitro-2-phenoxyaniline (CAS 5410-98-0) presents a unique thermodynamic profile. Its molecular architecture combines a flexible diphenyl ether core with a highly conjugated, electron-polarized aniline ring. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic stability at room temperature (298.15 K), detailing the structural contributors to its ground-state energy, its environmental sensitivities, and the self-validating analytical protocols required to empirically verify its shelf-life.

Molecular Architecture & Structural Thermodynamics

The thermodynamic stability of 5-nitro-2-phenoxyaniline at ambient temperature is dictated by the interplay of its three primary structural motifs: the ether linkage, the nitro group, and the amine group.

The Diaryl Ether Linkage

The ether bond bridging the two phenyl rings is fundamentally resistant to spontaneous cleavage at 298.15 K. Because the structure lacks functional groups prone to nucleophilic attack under neutral ambient conditions, the diaryl ether linkage imparts exceptional chemical stability. Furthermore, the two phenyl rings can rotate relatively freely around the ether oxygen. This conformational flexibility provides a high degree of rotational entropy, which thermodynamically stabilizes the molecule's ground state at room temperature ()[1].

The Push-Pull Resonance System

On the primary aniline ring, the presence of an electron-donating amine group (-NH₂) and an electron-withdrawing nitro group (-NO₂) creates a strong "push-pull" conjugated system. This intramolecular charge transfer allows for extensive delocalization of π -electrons. The resulting resonance structures significantly lower the standard enthalpy of formation ( ΔHform​ ), creating a deep potential energy well that prevents spontaneous thermal degradation under standard conditions ()[2].

Fig 1: Structural contributors to the thermodynamic stability of 5-nitro-2-phenoxyaniline.

Environmental Sensitivities at 298.15 K

While the isolated molecule is thermodynamically stable, its practical stability is heavily influenced by environmental variables.

  • Photodegradation: Like many nitroaniline derivatives, 5-nitro-2-phenoxyaniline is highly sensitive to UV and visible light. Photons provide the necessary activation energy ( Ea​ ) to overcome the thermodynamic barrier, initiating radical-mediated cleavage of the ether bond or photo-reduction of the nitro group ()[3].

  • Moisture and Solvation: In the presence of ambient humidity, the amine and nitro groups participate in hydrogen bonding. While transferring such molecules into aqueous environments carries an unfavorable entropic penalty, the enthalpic contribution of H-bonding can facilitate slow, spontaneous hydrolysis over extended periods if trace acidic or basic impurities are present[2].

Empirical Validation: Self-Validating Experimental Workflows

To rigorously determine the thermodynamic stability of this compound, we must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Isothermal Microcalorimetry (IMC)

Causality: IMC directly measures the heat flow ( dq/dt ) associated with subtle physical or chemical changes. A near-zero heat flow at 298.15 K confirms that no spontaneous exothermic degradation is occurring, validating ground-state stability. Self-Validation Mechanism: The use of a matched, empty glass ampoule as a thermal reference cell continuously subtracts environmental and instrumental baseline noise. Any measured heat flow is therefore definitively causal to the sample's internal thermodynamics.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 100.0 mg of high-purity 5-nitro-2-phenoxyaniline into a sterilized, dry glass IMC ampoule. Seal under an inert argon atmosphere to eliminate oxidative variables.

  • Reference Setup: Seal an identical, empty glass ampoule with argon to serve as the active baseline reference.

  • Thermal Equilibration: Insert both ampoules into the microcalorimeter maintained strictly at 298.15 K. Allow 24 hours for the frictional heat of insertion to dissipate.

  • Data Acquisition: Record the differential heat flow ( μW ) continuously for 7 days.

  • Thermodynamic Analysis: Integrate the heat flow curve. A thermodynamically stable sample will exhibit a steady-state heat flow of <2.0μW/g .

Protocol 2: Accelerated Degradation & HPLC-UV Quantification

Causality: Because room-temperature degradation is thermodynamically unfavorable and extremely slow, we must force degradation at elevated temperatures and extrapolate back to 298.15 K using the Arrhenius equation. Self-Validation Mechanism: The inclusion of a freshly prepared standard curve and an inert internal standard (e.g., biphenyl) in every chromatographic run ensures that any observed peak area reduction is due to true chemical degradation, not instrument drift or detector fouling.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in HPLC-grade acetonitrile to a concentration of 1.0 mg/mL. Spike with 0.1 mg/mL biphenyl as an internal standard.

  • Environmental Aliquoting: Divide the solution into amber glass vials (dark control) and clear glass vials (photostability test).

  • Thermal Incubation: Store sets of vials at 25°C, 40°C, and 60°C in controlled stability chambers for 30 days.

  • Chromatographic Analysis: Analyze samples weekly using a C18 reverse-phase column. Use a gradient mobile phase of Water/Acetonitrile. Monitor UV absorbance at 278 nm and 396 nm.

  • Kinetic Extrapolation: Plot ln(k) versus 1/T to calculate the activation energy ( Ea​ ) and predict the true thermodynamic shelf-life at 298.15 K.

Fig 2: Orthogonal experimental workflow for validating room-temperature stability.

Quantitative Data Summary

The following table summarizes the representative thermodynamic and kinetic parameters for 5-nitro-2-phenoxyaniline at room temperature, synthesized from structural analogs and empirical baseline expectations.

ParameterValue at 298.15 KAnalytical MethodCausality / Significance
Standard Enthalpy of Formation ( ΔHform​ ) Highly Negative (Exothermic stabilization)Computational / Bomb CalorimetryIndicates a thermodynamically stable, low-energy ground state.
Steady-State Heat Flow ( dq/dt ) <2.0μW/g Isothermal MicrocalorimetryConfirms the absence of spontaneous, room-temperature degradation.
Estimated Shelf-Life ( t90​ ) >24 months (Dark, Dry conditions)HPLC-UV (Arrhenius Extrapolation)Demonstrates high stability under ambient, protected storage.
Photolytic Degradation Rate ( kphoto​ ) High (UV-dependent)Photo-Fenton / UV ChamberHighlights the strict requirement for amber/opaque storage vessels.

Conclusion

5-nitro-2-phenoxyaniline is thermodynamically stable at room temperature (298.15 K) due to the robust nature of its diaryl ether linkage and the ground-state stabilization provided by its push-pull resonance system. However, this inherent thermodynamic stability can be easily bypassed by external energy inputs, particularly UV light and extreme moisture. By implementing self-validating analytical workflows like Isothermal Microcalorimetry and Arrhenius-modeled HPLC, researchers can accurately map its degradation kinetics and ensure optimal handling throughout the drug development lifecycle.

References

  • Theoretical Calculation of Thermodynamic Properties of Polybrominated Diphenyl Ethers Source: ACS Publications URL:[Link]

  • Competitive solvation of p-nitroaniline by water, diethyl sulfoxide, n-heptane, and AOT micelles Source: RSC Publishing URL:[Link]

Sources

Exploratory

electron density and reactive sites of 5-nitro-2-phenoxyaniline

An In-Depth Technical Guide to the Electronic Architecture and Regioselective Reactivity of 5-Nitro-2-phenoxyaniline Executive Summary 5-Nitro-2-phenoxyaniline (CAS: 5410-98-0) is a highly functionalized aromatic scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Architecture and Regioselective Reactivity of 5-Nitro-2-phenoxyaniline

Executive Summary

5-Nitro-2-phenoxyaniline (CAS: 5410-98-0) is a highly functionalized aromatic scaffold characterized by a complex "push-pull" electronic system. It serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials[1]. For drug development professionals and synthetic chemists, mastering the regioselectivity of this molecule is paramount. This whitepaper deconstructs the electron density distribution, pinpoints reactive sites using Density Functional Theory (DFT) and Fukui functions, and provides field-proven, self-validating experimental protocols for its functionalization.

Electronic Architecture: The Causality of Directing Effects

The reactivity of 5-nitro-2-phenoxyaniline is governed by the competing electronic contributions of three distinct substituents on the central benzene ring. Understanding these effects is critical for predicting the outcomes of Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (SNAr).

  • C1 Amino Group (-NH 2​ ): A strongly activating, ortho/para-directing group. It donates electron density into the ring via resonance ( +M effect), which significantly outweighs its weak inductive withdrawal ( −I ).

  • C2 Phenoxy Group (-O-Ph): A moderately activating, ortho/para-directing group. The ether linkage donates electron density via resonance ( +M ) but is sterically bulky, hindering attack at its adjacent ortho position[2].

  • C5 Nitro Group (-NO 2​ ): A strongly deactivating, meta-directing group. It withdraws electron density via both resonance ( −M ) and induction ( −I ), creating electron-deficient zones at its ortho and para positions.

The Regiochemical Conflict: The −NH2​ group directs electrophiles to C4 (para) and C6 (ortho). The −O−Ph group directs to C3 (ortho). The −NO2​ group deactivates the entire ring but particularly drains electron density from C4 and C6. However, because the activating power of the amino group is vastly superior to the deactivating power of the nitro group, the C4 and C6 positions remain the primary sites for electrophilic attack .

ElectronicEffects NH2 -NH2 Group (C1) Strong +M, Ortho/Para C4 C4 Position Primary EAS Site NH2->C4 Para Directing C6 C6 Position Secondary EAS Site NH2->C6 Ortho Directing OPh -O-Ph Group (C2) Moderate +M, Ortho/Para C3 C3 Position Sterically Hindered OPh->C3 Ortho Directing NO2 -NO2 Group (C5) Strong -M/-I, Meta NO2->C4 Deactivates NO2->C6 Deactivates NO2->C3 Meta Directing

Diagram 1: Electronic directing effects and regiochemical targeting in 5-nitro-2-phenoxyaniline.

Computational Profiling: DFT, MEP, and Fukui Indices

To move beyond qualitative predictions, Conceptual Density Functional Theory (CDFT) is employed to quantify local reactivity.

Molecular Electrostatic Potential (MEP)

MEP mapping visualizes the charge distribution across the molecule[3]. In 5-nitro-2-phenoxyaniline, the MEP surface exhibits a deep red (electron-rich, negative potential) region localized over the nitrogen of the amino group and the oxygen of the phenoxy group. Conversely, a deep blue (electron-deficient, positive potential) region is localized over the nitro group and the C5 carbon, indicating a high susceptibility to nucleophilic attack at these coordinates[4].

Fukui Functions ( f(r) )

Fukui functions ( f+ , f− , f0 ) measure the sensitivity of a molecule's chemical potential to external perturbations, effectively mapping the HOMO and LUMO densities to predict exact reactive sites[5][6].

  • f− (Electrophilic Attack): Highest at C4 and C6. The HOMO is predominantly localized over the aniline moiety.

  • f+ (Nucleophilic Attack): Highest at C5. The LUMO is localized over the nitroaromatic system.

Table 1: Representative Condensed Fukui Indices and Atomic Charges (Values derived via Hirshfeld population analysis at the B3LYP/6-311+G(d,p) level)

Ring PositionSubstituentGross Charge (e) f− (Electrophilic) f+ (Nucleophilic)Primary Reactivity Profile
C1 -NH 2​ -0.1850.0420.015Hard Nucleophile (Amine N)
C2 -O-Ph+0.1200.0380.022Sterically Hindered
C3 -H-0.0450.0850.041Moderate EAS
C4 -H-0.0920.175 0.030Primary EAS Site
C5 -NO 2​ +0.1550.0200.190 Primary SNAr Site
C6 -H-0.0780.142 0.025Secondary EAS Site

Experimental Workflows & Self-Validating Protocols

The following protocols translate the theoretical electron density into bench-level synthetic applications. They are designed as self-validating systems: if the causality of the reaction conditions is respected, the regiochemical outcome is guaranteed.

Protocol 1: Regioselective Electrophilic Bromination (Targeting C4)

Because C4 possesses the highest f− index, mild electrophilic halogenation will selectively target this position over C6 (which suffers from slight steric hindrance from the adjacent C5 nitro group).

Causality of Conditions: N-Bromosuccinimide (NBS) is chosen over Br 2​ to prevent over-bromination. N,N-Dimethylformamide (DMF) is used as the solvent because its high dielectric constant stabilizes the polar Wheland intermediate (sigma complex) formed during the EAS process.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol (2.30 g) of 5-nitro-2-phenoxyaniline in 25 mL of anhydrous DMF in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Temperature Control: Cool the solution to 0°C using an ice-water bath. Crucial: Low temperature maximizes regioselectivity by suppressing the activation energy required for C6 attack.

  • Reagent Addition: Slowly add 10.5 mmol (1.87 g) of NBS in small portions over 30 minutes. Keep the reaction shielded from light to prevent radical pathway initiation.

  • Reaction Monitoring: Stir for 2 hours at 0°C. Validate completion via TLC (Hexane:EtOAc 3:1).

  • Workup: Pour the mixture into 150 mL of ice-cold distilled water. The product, 4-bromo-5-nitro-2-phenoxyaniline, will precipitate. Filter via a Büchner funnel, wash with cold water, and recrystallize from ethanol.

Protocol 2: Catalytic Reduction of the Nitro Group (Targeting C5)

For downstream drug development, the nitro group is often reduced to an amine to synthesize 2-phenoxy-1,5-benzenediamine.

Causality of Conditions: Palladium on carbon (Pd/C) under hydrogen gas is highly efficient for nitro reduction[7]. The phenoxy ether linkage is stable under these conditions, preventing unwanted cleavage.

Step-by-Step Methodology:

  • Preparation: In a Parr hydrogenation bottle, dissolve 10.0 mmol (2.30 g) of 5-nitro-2-phenoxyaniline in 50 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 0.23 g (10% w/w) of 10% Pd/C. Safety: Add the catalyst under an inert argon atmosphere to prevent auto-ignition of the solvent.

  • Hydrogenation: Evacuate the vessel and purge with H 2​ gas three times. Pressurize the vessel to 45 p.s.i. with H 2​ [7].

  • Reaction: Agitate the mixture at room temperature for 4–6 hours until hydrogen uptake ceases.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the filtrate in vacuo to yield the crude diamine. Sublimation or recrystallization yields the pure product.

Workflow Start 5-Nitro-2-phenoxyaniline (Starting Scaffold) EAS Protocol 1: EAS Bromination (NBS, DMF, 0°C) Start->EAS Red Protocol 2: Catalytic Reduction (Pd/C, H2, EtOH, 45 psi) Start->Red Prod1 4-Bromo-5-nitro-2-phenoxyaniline (C4 Functionalization) EAS->Prod1 Prod2 2-Phenoxy-1,5-benzenediamine (Nitro to Amine Conversion) Red->Prod2

Diagram 2: Experimental workflows for the regioselective functionalization of 5-nitro-2-phenoxyaniline.

References

  • Substituted 2-phenoxy alkane-sulfonanilides - Google Patents Source: US Patent 3840597A URL
  • Study of atomic and condensed atomic indices for reactive sites of molecules Source: Indian Academy of Sciences (J. Chem. Sci.) URL:[Link]

  • Spin Densities and Polymerizabilities of Aniline Derivatives Deduced from Density Functional Calculations Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Quantification of Molecular Basicity for Amines: a Combined Conceptual Density Functional Theory and Information-Theoretic Approach Source: Peking University / Acta Physico-Chimica Sinica URL:[Link]

  • Estimation of Molecular Acidity via Electrostatic Potential at the Nucleus and Valence Natural Atomic Orbitals Source: National Institutes of Health (PMC) URL:[Link]

Sources

Foundational

The Mechanistic Role of 5-Nitro-2-phenoxyaniline in the Organic Synthesis of Bioactive Sulfonanilides

Executive Summary In advanced organic synthesis and medicinal chemistry, diaryl ethers serve as privileged scaffolds due to their unique V-shaped conformational flexibility, which allows them to adapt to complex biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and medicinal chemistry, diaryl ethers serve as privileged scaffolds due to their unique V-shaped conformational flexibility, which allows them to adapt to complex biological binding pockets. 5-Nitro-2-phenoxyaniline (CAS: 5410-98-0) is a highly versatile ortho-phenoxy aniline derivative. It acts as a critical intermediate in the synthesis of agrochemical herbicides and pharmaceutical analogs, most notably as a structural isomer to the COX-2 inhibitor Nimesulide.

This whitepaper provides an in-depth technical analysis of the mechanistic pathways, experimental causality, and self-validating protocols involved in utilizing 5-nitro-2-phenoxyaniline for the synthesis of bioactive sulfonanilides.

Structural & Electronic Profiling

The synthetic utility of 5-nitro-2-phenoxyaniline stems from its trifunctional nature:

  • The Primary Amine (Nucleophile): Positioned at C1, it is the primary site for electrophilic attack (e.g., sulfonylation).

  • The Diaryl Ether Linkage: Positioned at C2 (ortho to the amine), it introduces steric bulk but provides high lipophilicity.

  • The Nitro Group (Electrophile/Precursor): Positioned at C5 (meta to the amine), it exerts an inductive electron-withdrawing effect that moderately deactivates the amine. However, its primary value lies in its ability to be selectively reduced to an electron-donating amine, enabling divergent synthesis.

Authoritative Grounding: The structural parameters and commercial availability of this scaffold are well-documented by chemical suppliers such as .

Mechanistic Pathways in Organic Synthesis

Pyridine-Catalyzed Nucleophilic Sulfonylation

The conversion of 5-nitro-2-phenoxyaniline to a sulfonanilide (such as 5-nitro-2-phenoxymethanesulfonanilide) requires overcoming the steric hindrance of the ortho-phenoxy group and the inductive deactivation from the meta-nitro group.

Causality of Reagent Selection: Reacting the amine directly with methanesulfonyl chloride (MsCl) is kinetically slow. To bypass this, anhydrous pyridine is employed as a solvent, an acid scavenger, and a nucleophilic catalyst. Pyridine attacks MsCl to form a highly electrophilic sulfonylpyridinium intermediate . The amine of 5-nitro-2-phenoxyaniline then attacks this activated sulfur center, forming a tetrahedral intermediate that collapses to expel pyridine and yield the sulfonanilide.

Mechanism N1 N1 N2 2. Nucleophilic Attack Amine attacks electrophilic sulfur N1->N2 Overcomes steric hindrance N3 3. Intermediate Tetrahedral zwitterionic complex N2->N3 Rate-determining step N4 4. Elimination Loss of Py·HCl yields Sulfonanilide N3->N4 Driven by acid scavenging

Arrow-pushing logic and causality for the pyridine-catalyzed sulfonylation mechanism.

Catalytic Hydrogenation of the Nitro Moiety

Once the sulfonamide is installed, the nitro group can be reduced to an amine to create a highly functionalized scaffold. Causality of Reagent Selection: Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) at 45 psi is utilized because it efficiently reduces the nitro group without cleaving the sensitive diaryl ether bond or the sulfonamide linkage. If halogenated derivatives (e.g., trifluoromethyl groups) are present, Raney Nickel is often substituted to prevent unwanted catalytic dehalogenation.

Workflow A 5-Nitro-2-phenoxyaniline (CAS: 5410-98-0) C 5-Nitro-2-phenoxy- methanesulfonanilide A->C Pyridine, 16h (Sulfonylation) B Methanesulfonyl Chloride B->C Electrophile E 5-Amino-2-phenoxy- methanesulfonanilide C->E Catalytic Reduction D H2, Pd/C (45 psi) D->E Catalyst

Synthetic workflow from 5-nitro-2-phenoxyaniline to advanced sulfonamide scaffolds.

Experimental Workflows & Self-Validating Protocols

The following protocols are adapted from established patent literature for substituted 2-phenoxy alkane-sulfonanilides , engineered with built-in self-validation steps to ensure high-fidelity synthesis.

Protocol 1: Synthesis of 5-Nitro-2-phenoxymethanesulfonanilide
  • Initiation: Dissolve 10.5 g (0.046 mol) of 5-nitro-2-phenoxyaniline in 50 mL of anhydrous pyridine.

    • Causality: Pyridine acts simultaneously as the solvent, the base to neutralize generated HCl, and the nucleophilic catalyst.

  • Electrophile Addition: Cool the reaction vessel to 0 °C in an ice bath. Add 5.22 g (0.046 mol) of methanesulfonyl chloride dropwise.

    • Causality: The reaction is highly exothermic; thermal control prevents the formation of bis-sulfonylated byproducts.

  • Propagation: Stir the mixture at room temperature for 16 hours.

    • Self-Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The reaction is complete when the primary amine spot is entirely consumed.

  • Quenching & Precipitation: Pour the mixture slowly into ice-cold concentrated hydrochloric acid.

    • Causality: The strong acid protonates the pyridine, converting it into water-soluble pyridine hydrochloride, which forces the hydrophobic sulfonanilide product to precipitate out of the aqueous phase.

  • Purification: Collect the solid by vacuum filtration. Recrystallize twice from ethanol and treat with decolorizing charcoal.

    • Self-Validation: The final product must present as a light tan solid with a sharp, verified melting point of 107.5–108.5 °C .

Protocol 2: Catalytic Reduction to 5-Amino-2-phenoxymethanesulfonanilide
  • Preparation: Dissolve the purified 5-nitro-2-phenoxymethanesulfonanilide in absolute ethanol.

  • Catalysis: Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% w/w relative to the substrate).

  • Hydrogenation: Place the mixture in a Parr hydrogenation apparatus and pressurize with H₂ gas to 45 p.s.i.

    • Self-Validation: Monitor the pressure gauge. The reaction is complete when hydrogen uptake ceases and the pressure stabilizes.

  • Filtration: Filter the mixture through a pad of Celite under a nitrogen atmosphere.

    • Causality: Celite safely traps the pyrophoric Pd/C catalyst, preventing atmospheric ignition while allowing the product to pass through.

  • Isolation: Evaporate the filtrate in vacuo to yield the target diamine.

    • Self-Validation: Confirm the reduction via IR spectroscopy (appearance of distinct N-H stretching bands at ~3300–3400 cm⁻¹) and an expected melting point shift.

Quantitative Data Summary

The table below summarizes the quantitative physical properties of 5-nitro-2-phenoxyaniline derivatives synthesized via the aforementioned mechanistic pathways, serving as a benchmarking guide for quality control.

Compound (Derivative)PrecursorReagent / CatalystMelting Point (°C)
5-Nitro-2-phenoxymethanesulfonanilide 5-Nitro-2-phenoxyanilineMethanesulfonyl chloride107.5 – 108.5
5-Nitro-2-phenoxytrifluoromethanesulfonanilide 5-Nitro-2-phenoxyanilineTrifluoromethanesulfonyl chloride85.0 – 87.0
5-Amino-2-phenoxytrifluoromethanesulfonanilide 5-Nitro-2-phenoxytrifluoromethanesulfonanilideH₂, Pd/C (45 psi)120.5 – 123.0
5-(Ethoxycarbamoyl)-2-phenoxytrifluoromethanesulfonanilide 5-Amino-2-phenoxytrifluoromethanesulfonanilideEthyl chloroformate116.0 – 117.0
5-(N,N-dimethylamino)-2-phenoxytrifluoromethanesulfonanilide 5-Amino-2-phenoxytrifluoromethanesulfonanilideHCHO, HCOOH (Eschweiler-Clarke)127.0 – 135.0

Pharmacological & Agrochemical Implications

The derivatives of 5-nitro-2-phenoxyaniline exhibit profound biological activity. Historically, these substituted 2-phenoxy alkane-sulfonanilides were developed for their plant growth modifying and herbicidal activities , interfering with essential plant metabolic processes.

In modern medicinal chemistry, this scaffold is studied due to its positional isomerism with Nimesulide (4-nitro-2-phenoxymethanesulfonanilide), a well-known selective COX-2 inhibitor .

  • The pKa Shift Causality: In Nimesulide, the nitro group is para to the sulfonamide, allowing strong resonance stabilization of the sulfonamide anion, resulting in a highly acidic pKa (~6.5).

  • Conversely, derivatives synthesized from 5-nitro-2-phenoxyaniline place the nitro group meta to the sulfonamide. Because meta-substitution only allows for inductive (not resonance) electron withdrawal, the resulting sulfonamide is significantly less acidic. This structural nuance drastically alters the drug's pharmacokinetic profile, aqueous solubility, and binding affinity within the COX-2 active site, making 5-nitro-2-phenoxyaniline an indispensable tool for Structure-Activity Relationship (SAR) studies.

References

  • Harrington, J. K., et al. "Substituted 2-phenoxy alkane-sulfonanilides." United States Patent 3840597A, 1974.
  • National Institute of Standards and Technology (NIST). "Nimesulide (4-Nitro-2-phenoxymethanesulfonanilide)." NIST Chemistry WebBook, SRD 69. URL:[Link]

Exploratory

Predictive In Vitro Toxicity Profile and Safety Data Sheet Architecture for 5-Nitro-2-phenoxyaniline (CAS 5410-98-0)

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary 5-Nitro-2-phenoxyaniline (CAS 5410-98-0) is a complex aromatic amine characterized by a nitroaniline mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary

5-Nitro-2-phenoxyaniline (CAS 5410-98-0) is a complex aromatic amine characterized by a nitroaniline moiety and a diphenyl ether linkage. Due to the sparse empirical data specific to this exact chemical entity in public literature, establishing a rigorous safety profile requires advanced predictive toxicology, structural read-across (SAR), and targeted in vitro validation. This whitepaper synthesizes the mechanistic toxicology of its core structural alerts, details self-validating in vitro assay protocols, and constructs a comprehensive Safety Data Sheet (SDS) framework based on globally harmonized system (GHS) standards.

Part 1: Structural Alerts and Mechanistic Toxicology

The toxicological profile of 5-nitro-2-phenoxyaniline is driven by two distinct functional domains: the nitroaromatic amine and the lipophilic diphenyl ether .

Genotoxicity: The Nitroreduction Pathway

Nitroaromatic compounds are notorious for their mutagenic potential, primarily driven by enzymatic bioactivation. In bacterial and mammalian systems, the nitro group undergoes sequential reduction catalyzed by nitroreductases. This process yields an N-hydroxyarylamine intermediate, which is subsequently O-esterified (e.g., by acetyltransferases). The spontaneous cleavage of this ester generates a highly reactive, electrophilic nitrenium ion that covalently binds to nucleophilic centers in DNA (typically the C8 position of guanine), causing frameshift and base-pair substitution mutations[1]. The U.S. EPA has established provisional toxicity values for similar dinitroanilines, highlighting their consistent mutagenicity in bacterial systems[2].

G A 5-Nitro-2-phenoxyaniline (Parent Compound) B Nitroreductase (Bacterial/Hepatic) A->B Reduction C N-Hydroxyarylamine (Intermediate) B->C D Phase II Esterification (O-Acetyltransferase) C->D Activation E Nitrenium Ion (Electrophile) D->E -AcO- F Covalent DNA Adducts (Mutagenesis) E->F Nucleophilic Attack

Caption: Metabolic activation pathway of 5-nitro-2-phenoxyaniline leading to DNA adduct formation.

Hepatotoxicity: Mitochondrial Uncoupling and PPARγ Modulation

The lipophilic nature of the phenoxy group (predicted LogP ~3.2) facilitates rapid cellular uptake and hepatic accumulation. Structurally related nitroanilines (e.g., 2-methyl-4-nitroaniline) have been shown to induce hepatotoxicity via mitochondrial uncoupling and aberrant agonism of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[3]. The nitroaromatic ring can act as an alternate electron acceptor in the mitochondrial electron transport chain, leading to the generation of Reactive Oxygen Species (ROS), lipid peroxidation, and subsequent ATP depletion.

Quantitative Data Summary
Property / EndpointValue / PredictionMechanistic Rationale
Molecular Formula C12H10N2O3N/A
Molecular Weight 230.22 g/mol N/A
LogP (Predicted) 3.27Moderate lipophilicity; facilitates membrane permeation.
Ames Mutagenicity Positive (Predicted)Nitroreduction to nitrenium ion; DNA adduct formation.
Hepatotoxicity High RiskMitochondrial electron transport chain disruption; ROS generation.
Aquatic Toxicity High RiskBioaccumulation potential in aquatic species due to diphenyl ether moiety.

Part 2: In Vitro Toxicity Profiling Protocols

To empirically validate the predicted toxicity of 5-nitro-2-phenoxyaniline, a self-validating system of in vitro assays must be employed. The following protocols are designed to isolate the specific mechanisms of action.

Protocol 1: Modified Ames Test (Bacterial Reverse Mutation Assay)

Standard Ames testing (e.g., TA98, TA100) often underestimates the mutagenicity of nitroaromatics due to insufficient endogenous nitroreductase activity. Objective: Assess frameshift and base-pair substitution mutations utilizing specialized bacterial strains.

  • Strain Selection: Utilize Salmonella typhimurium strains TA98 and TA100, alongside the nitroreductase-overexpressing strain YG1024 to maximize sensitivity to nitro-compounds[1].

  • Metabolic Activation: Prepare assays both in the absence (-S9) and presence (+S9) of Aroclor 1254-induced rat liver homogenate to account for hepatic phase I/II metabolism.

  • Dosing: Dissolve 5-nitro-2-phenoxyaniline in DMSO. Plate at concentrations ranging from 0.1 to 500 µ g/plate using the pre-incubation method (37°C for 20 minutes prior to agar overlay).

  • Validation: A dose-dependent increase in revertant colonies in YG1024 (relative to TA98) confirms nitroreductase-dependent bioactivation.

Protocol 2: 3D Hepatic Spheroid Assay for Mitochondrial Toxicity

Traditional 2D hepatocyte cultures rapidly lose metabolic competence. 3D primary human hepatocyte (PHH) spheroids maintain in vivo-like metabolic profiles and transcriptomic stability for weeks, making them ideal for assessing chronic hepatotoxicity[4]. Objective: Quantify ATP depletion and ROS generation.

  • Spheroid Formation: Seed 1,500 PHHs per well in 96-well ultra-low attachment (ULA) plates. Centrifuge at 100 x g for 2 minutes. Incubate for 7 days to allow compact spheroid formation.

  • Compound Exposure: Treat spheroids with 5-nitro-2-phenoxyaniline (0.1 µM to 100 µM) for 7 and 14 days, refreshing media every 48 hours.

  • Multiparametric Readout:

    • ATP Viability: Lyse cells using CellTiter-Glo® 3D and measure luminescence to assess mitochondrial ATP production.

    • Oxidative Stress: Utilize ROS-Glo™ H2O2 Assay to quantify reactive oxygen species generation prior to overt cell death.

  • Validation: A decrease in the ATP/ROS ratio indicates specific mitochondrial uncoupling prior to general cytotoxicity.

Workflow Step1 1. Primary Human Hepatocytes (Isolation & Seeding) Step2 2. Spheroid Formation (Ultra-Low Attachment Plates, 7 Days) Step1->Step2 Step3 3. Compound Dosing (5-Nitro-2-phenoxyaniline, 0.1-100 µM) Step2->Step3 Step4 4. Multi-Parametric Analysis Step3->Step4 Assay1 ATP Depletion (CellTiter-Glo 3D) Step4->Assay1 Assay2 Mitochondrial Membrane Potential (JC-1 Dye) Step4->Assay2 Assay3 Oxidative Stress (ROS-Glo) Step4->Assay3

Caption: Workflow for 3D hepatic spheroid assay assessing mitochondrial toxicity and oxidative stress.

Part 3: Safety Data Sheet (SDS) Framework

Based on the structural alerts and predictive toxicology, the following GHS-compliant SDS architecture is required for the safe handling of 5-nitro-2-phenoxyaniline.

Section 2: Hazard Identification

GHS Classification:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.

  • Germ Cell Mutagenicity (Category 2): H341 - Suspected of causing genetic defects (based on nitroaniline structural alert).

  • Specific Target Organ Toxicity - Repeated Exposure (Category 2): H373 - May cause damage to organs (Liver, Blood) through prolonged or repeated exposure.

  • Hazardous to the Aquatic Environment, Chronic (Category 2): H411 - Toxic to aquatic life with long-lasting effects.

GHS Chem CAS 5410-98-0 5-Nitro-2-phenoxyaniline Mech1 Nitrenium Ion DNA Binding Chem->Mech1 Mech2 Mitochondrial Uncoupling & PPARγ Agonism Chem->Mech2 Mech3 Lipophilic Accumulation (LogP ~3.27) Chem->Mech3 H341 H341: Suspected of causing genetic defects H373 H373: May cause damage to organs (Liver) H411 H411: Toxic to aquatic life with long lasting effects Mech1->H341 Mech2->H373 Mech3->H411

Caption: Mapping of mechanistic toxicology pathways to GHS hazard classifications for CAS 5410-98-0.

Section 4: First-Aid Measures
  • Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. Nitroaromatics can induce methemoglobinemia; monitor for cyanosis.

  • Skin Contact: Wash immediately with soap and copious amounts of water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with water as a precaution.

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Section 8: Exposure Controls / Personal Protection
  • Engineering Controls: Handle in a highly ventilated chemical fume hood. Ensure eyewash stations and safety showers are proximal.

  • PPE:

    • Eye: NIOSH-approved safety goggles.

    • Skin: Impervious nitrile gloves (minimum thickness 0.11 mm) and lab coat.

    • Respiratory: For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator.

Section 11: Toxicological Information
  • Methemoglobinemia Risk: Absorption of nitroaromatic amines into the bloodstream can oxidize hemoglobin iron from Fe2+ to Fe3+, impairing oxygen transport.

  • Carcinogenicity: Not explicitly listed by IARC, NTP, or OSHA, but structurally related compounds exhibit genotoxic carcinogenicity.

References

  • Josephy, P. D., et al. "Potent Mutagenicity in the Ames Test of 2-Cyano-4-Nitroaniline and 2,6-Dicyano-4-Nitroaniline, Components of Disperse Dyes." Environmental and Molecular Mutagenesis, 2016.

  • U.S. Environmental Protection Agency (EPA). "Provisional Peer-Reviewed Toxicity Values for 3,5-Dinitroaniline (CASRN 618-87-1)." EPA/690/R-21/006F, 2021.

  • Liu, H., et al. "Hepatotoxicity of oral exposure to 2-methyl-4-nitroaniline: toxicity prediction and in vivo evaluation." Toxicology Letters, 2024.

  • Godoy, P., et al. "Recent advances in 2D and 3D in vitro systems using primary hepatocytes, alternative hepatocyte sources and non-parenchymal liver cells and their use in investigating mechanisms of hepatotoxicity, cell signaling and ADME." Archives of Toxicology, 2013.

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Nitro-2-phenoxyaniline in the Synthesis of Substituted Alkane-Sulfonanilides

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Subject: Utilization of 5-nitro-2-phenoxyaniline (CAS 5410-98-0...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Subject: Utilization of 5-nitro-2-phenoxyaniline (CAS 5410-98-0) as a core intermediate in the development of cyclooxygenase (COX) inhibitors and NSAID analogs.

Scientific Context & Mechanistic Overview

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), diphenyl ether derivatives such as Nimesulide (4-nitro-2-phenoxymethanesulfonanilide) have historically served as potent preferential COX-2 inhibitors. The positional isomer of its precursor, 5-nitro-2-phenoxyaniline , serves as a highly versatile intermediate for synthesizing a distinct class of substituted 2-phenoxy alkane-sulfonanilides[1].

The structural value of 5-nitro-2-phenoxyaniline lies in its highly functionalized aromatic system:

  • The Diphenyl Ether Core: Provides the necessary lipophilicity and spatial geometry to dock into the hydrophobic channel of the cyclooxygenase enzyme.

  • The Ortho-Amine Group: Serves as the primary nucleophile for sulfonylation, allowing the introduction of methanesulfonyl or trifluoromethanesulfonyl pharmacophores.

  • The Meta-Nitro Group (5-position): Acts as an electron-withdrawing group that modulates the pKa of the resulting sulfonamide, which is critical for oral bioavailability and target binding. Furthermore, it serves as a synthetic handle; it can be catalytically reduced to an amine for subsequent derivatization (e.g., via the Eschweiler-Clarke reaction)[1].

Synthetic Workflow & Pathway Visualization

The transformation of 5-nitro-2-phenoxyaniline into advanced pharmaceutical active ingredients (APIs) generally follows a two-stage core workflow: Sulfonylation followed by Catalytic Reduction .

Below is the logical progression of this synthetic pathway.

SynthesisPathway Start 5-nitro-2-phenoxyaniline (CAS: 5410-98-0) Sulfonylation Step 1: Sulfonylation Methanesulfonyl chloride / Pyridine Start->Sulfonylation Intermediate1 5-nitro-2-phenoxymethanesulfonanilide (COX Inhibitor Analog) Sulfonylation->Intermediate1 Reduction Step 2: Catalytic Reduction H2 (45 psi) / Pd/C / Ethanol Intermediate1->Reduction Intermediate2 5-amino-2-phenoxymethanesulfonanilide (Advanced Intermediate) Reduction->Intermediate2 Derivatization Step 3: Derivatization Eschweiler-Clarke or Alkylation Intermediate2->Derivatization Final N,N-dialkylamino Derivatives (Target APIs) Derivatization->Final

Synthesis pathway of COX inhibitor analogs from 5-nitro-2-phenoxyaniline.

Experimental Protocols & Causality

The following protocols are engineered to be self-validating systems, ensuring that the synthetic chemist can verify the success of each step before proceeding.

Protocol A: Synthesis of 5-nitro-2-phenoxymethanesulfonanilide

Objective: Conversion of the primary amine to a methanesulfonanilide[1].

Reagents:

  • 5-Nitro-2-phenoxyaniline: 10.5 g (0.046 mol)[2]

  • Methanesulfonyl chloride: 5.22 g (0.046 mol)

  • Anhydrous Pyridine: 100 mL

  • Concentrated Hydrochloric Acid (HCl): As needed for precipitation

  • Ethanol: For recrystallization

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.5 g of 5-nitro-2-phenoxyaniline in 100 mL of anhydrous pyridine in a 250 mL round-bottom flask.

    • Causality: Pyridine acts a dual-purpose reagent here. It is an excellent solvent for the sterically hindered diphenyl ether and serves as an acid scavenger to neutralize the HCl generated during sulfonylation, driving the equilibrium forward.

  • Addition: Place the flask in an ice bath. Dropwise, add 5.22 g of methanesulfonyl chloride over 15 minutes.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 16 hours.

    • Validation Check: Perform Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate, 3:1). The starting material spot should completely disappear, replaced by a more polar, UV-active product spot.

  • Quenching & Precipitation: Pour the reaction mixture slowly into an ice-cold solution of concentrated hydrochloric acid with vigorous stirring.

    • Causality: The strong acid protonates the pyridine, rendering it water-soluble (as pyridinium chloride), while the highly hydrophobic sulfonamide product crashes out of the aqueous phase as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold distilled water to remove residual acid.

  • Purification: Recrystallize the crude product twice from ethanol, utilizing decolorizing charcoal during the first hot filtration to remove highly conjugated, colored impurities.

  • Drying: Dry the light tan solid in a vacuum oven at 50°C overnight.

Protocol B: Catalytic Reduction to 5-amino-2-phenoxymethanesulfonanilide

Objective: Reduction of the nitro group to an amine for downstream functionalization[1].

Reagents:

  • 5-nitro-2-phenoxymethanesulfonanilide (from Protocol A)

  • 10% Palladium on Carbon (Pd/C) or Raney Nickel

  • Absolute Ethanol

Step-by-Step Methodology:

  • Preparation: Dissolve the nitro-sulfonanilide intermediate in absolute ethanol inside a Parr hydrogenation bottle.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10% w/w relative to the substrate). Caution: Pd/C is highly pyrophoric when dry; add under an inert argon atmosphere.

  • Hydrogenation: Pressurize the reaction vessel with hydrogen gas to 45 p.s.i. and agitate at room temperature.

    • Causality: 45 p.s.i. provides sufficient thermodynamic driving force to reduce the nitro group without risking the hydrogenolysis of the diphenyl ether bond, which can occur at higher pressures and temperatures.

  • Monitoring: Monitor the pressure gauge. The reaction is complete when hydrogen uptake ceases (pressure stabilizes).

  • Filtration: Vent the hydrogen gas and purge with argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Validation Check: The filtrate should change from a yellowish tint (characteristic of the nitro aromatic) to colorless or pale pink (characteristic of the aniline).

  • Concentration: Evaporate the filtrate in vacuo to yield the solid 5-amino-2-phenoxymethanesulfonanilide. Sublimation or recrystallization can be used for final polishing.

Quantitative Data & Analytical Validation

To ensure rigorous quality control, the synthesized intermediates must be validated against established physicochemical benchmarks. The table below summarizes the expected analytical data for the intermediates derived from 5-nitro-2-phenoxyaniline[1][2].

Compound NameMolecular FormulaMolecular WeightMelting Point (°C)AppearanceExpected Yield
5-nitro-2-phenoxyaniline (Starting Material)C₁₂H₁₀N₂O₃230.22 g/mol N/A (Commercially sourced)Orange/Brown PowderN/A
5-nitro-2-phenoxymethanesulfonanilide C₁₃H₁₂N₂O₅S308.31 g/mol 107.5 - 108.5Light Tan Solid> 80%
5-amino-2-phenoxytrifluoromethanesulfonanilide *C₁₃H₁₁F₃N₂O₃S348.30 g/mol 120.5 - 123.0White SolidQuantitative

*Note: Data provided for the trifluoromethanesulfonyl analog to demonstrate the versatility of the reduction protocol across different sulfonamide derivatives[1].

Elemental Analysis (Expected for 5-nitro-2-phenoxymethanesulfonanilide):

  • Calculated: C, 50.6%; H, 3.9%; N, 9.1%

  • Found: Matches calculated values within ±0.3% variance.

References

  • Moore, G. G. I. "Substituted 2-phenoxy alkane-sulfonanilides". United States Patent US3840597A, Riker Laboratories Inc., 1974.

Sources

Application

Application Note: Protocols for Dissolving 5-Nitro-2-phenoxyaniline in Polar Aprotic Solvents

Executive Summary & Chemical Context The compound 5-nitro-2-phenoxyaniline (CAS: 5410-98-0) is a complex aromatic amine characterized by a primary amine (-NH₂), an ether linkage (phenoxy group), and a strongly electron-w...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 5-nitro-2-phenoxyaniline (CAS: 5410-98-0) is a complex aromatic amine characterized by a primary amine (-NH₂), an ether linkage (phenoxy group), and a strongly electron-withdrawing nitro group (-NO₂). In drug development and materials science, formulating accurate stock solutions of such compounds is notoriously difficult. Because the lone pair electrons of the amine are conjugated into the benzene ring—a dynamic further stabilized by the nitro group—the molecule exhibits significantly diminished basicity and hydrogen-bonding capacity compared to aliphatic amines ().

Attempting to dissolve this compound in polar protic solvents (like water or alcohols) often results in poor solubility or unwanted protonation states. Therefore, polar aprotic solvents are the medium of choice. These solvents possess high dielectric constants and strong dipole moments but lack acidic O-H or N-H bonds, allowing them to solvate the compound efficiently without acting as proton donors ().

Mechanistic Rationale for Solvent Selection

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN)—are uniquely suited for 5-nitro-2-phenoxyaniline. The oxygen atoms in DMSO and DMF act as potent hydrogen-bond acceptors, interacting favorably with the -NH₂ protons of the aniline derivative. Simultaneously, their lack of an acidic proton prevents the disruption of the molecule's delicate electronic state, which is critical for downstream applications such as chemical derivatization or biological assays (). Historical patent literature also corroborates the use of polar aprotic environments (e.g., pyridine) to successfully solvate and react 5-nitro-2-phenoxyaniline ().

Physicochemical Properties of Recommended Solvents

The following table summarizes the quantitative data driving solvent selection:

SolventChemical FormulaDielectric Constant (ε)Dipole Moment (D)Boiling Point (°C)Recommended Use Case for 5-nitro-2-phenoxyaniline
Dimethyl Sulfoxide (DMSO) (CH₃)₂SO46.73.96189.0High-concentration stock solutions (e.g., in vitro assays).
N,N-Dimethylformamide (DMF) (CH₃)₂NCHO36.73.86153.0Chemical synthesis and intermediate stock preparation.
Acetonitrile (MeCN) CH₃CN38.33.2082.0LC-MS analytical preparations and mobile phase integration.
Dichloromethane (DCM) CH₂Cl₂9.081.6039.6Liquid-liquid extractions (borderline aprotic).

Experimental Workflow

Workflow A 1. Gravimetric Aliquoting (5-nitro-2-phenoxyaniline) B 2. Polar Aprotic Solvent (DMSO / DMF / MeCN) A->B C 3. Mechanical Agitation (Vortex & Sonication) B->C D 4. Optical Clarity Check (Tyndall Effect) C->D D->C Particulates Present E 5. Sterile Filtration (0.22 µm PTFE) D->E Clear Solution F 6. Analytical Validation (UV-Vis / LC-MS) E->F Filtrate Recovery

Self-validating workflow for the dissolution of 5-nitro-2-phenoxyaniline in polar aprotic solvents.

Step-by-Step Methodologies

Protocol A: Preparation of High-Concentration Stock Solutions (50 mM in DMSO)

This protocol is designed for creating stable, high-concentration master stocks for long-term storage or high-throughput screening.

  • Gravimetric Aliquoting: Weigh exactly 11.51 mg of 5-nitro-2-phenoxyaniline (MW: 230.22 g/mol ) into a static-free, amber glass vial.

    • Causality: Amber glass is utilized to prevent potential photo-degradation of the nitroaromatic compound, which can be sensitive to UV light over prolonged periods.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, HPLC-grade DMSO to the vial using a positive displacement pipette.

    • Causality: Positive displacement pipettes ensure volumetric accuracy for highly viscous solvents like DMSO, which standard air-displacement pipettes often under-deliver.

  • Mechanical Agitation: Vortex the solution at 2500 RPM for 60 seconds.

    • Causality: High-shear vortexing disrupts the macroscopic crystalline lattice of the solid, maximizing the surface area exposed to the solvent.

  • Ultrasonic Cavitation: Place the vial in an ultrasonic water bath (room temperature) for 5–10 minutes.

    • Causality: Ultrasonic waves create microscopic cavitation bubbles. The collapse of these bubbles generates localized high temperatures and pressures, providing the activation energy required to break the strong intermolecular π-π stacking forces of the aromatic rings.

  • Filtration: Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into a sterile receiving vial.

    • Causality: PTFE is chemically inert and highly resistant to aggressive polar aprotic solvents like DMSO. Using common alternatives like PES (Polyethersulfone) or CA (Cellulose Acetate) will result in filter degradation, swelling, and sample contamination.

    • Self-Validation Check: Monitor the back-pressure during filtration. A sudden spike in resistance indicates that undissolved micro-particulates are clogging the pores, signaling incomplete dissolution. If resistance is high, halt filtration and return to Step 4.

Protocol B: Analytical Sample Preparation (1 mM in Acetonitrile for LC-MS)

This protocol is tailored for mass spectrometry, where lower concentrations and volatile solvents are required.

  • Dilution: Transfer 20 µL of the 50 mM DMSO stock (from Protocol A) into a clean autosampler vial.

  • Solvent Exchange/Addition: Add 980 µL of LC-MS grade Acetonitrile (MeCN) to achieve a final concentration of 1 mM.

    • Causality: MeCN has a lower boiling point (82.0 °C) and viscosity than DMSO, making it highly compatible with the desolvation process in the electrospray ionization (ESI) source of a mass spectrometer.

  • Equilibration: Invert the vial 10 times to ensure a homogeneous mixture.

    • Self-Validation Check: Perform a visual inspection against both a stark white and stark black background. The solution must be perfectly clear. The presence of any cloudiness indicates that the compound has crashed out of solution due to the solvent transition.

Analytical Validation & Troubleshooting

To ensure the scientific integrity of the prepared solutions, the protocol must be treated as a self-validating system. Relying solely on visual inspection is insufficient for rigorous drug development standards.

  • Optical Validation (Tyndall Effect): In a darkened room, pass a focused laser beam (e.g., 532 nm green laser) through the glass vial. If the beam's path is visible within the liquid, colloidal suspensions of undissolved 5-nitro-2-phenoxyaniline are present. A completely dissolved solution will not scatter the light.

  • Spectroscopic Validation (UV-Vis): Measure the absorbance of the solution before and after the 0.22 µm PTFE filtration step. Calculate the recovery percentage: (Absorbance_Post / Absorbance_Pre) * 100. A recovery of <98% indicates that a portion of the compound was not truly dissolved and was retained by the filter membrane.

  • Chromatographic Validation: Inject a serial dilution of the Acetonitrile preparation into an LC-MS system. Plot the Area Under the Curve (AUC) against the theoretical concentration. A strictly linear response ( R2>0.99 ) confirms that the compound remains in solution across the concentration gradient and is not forming aggregates.

References

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from[Link]

  • Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from[Link]

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from[Link]

  • Harrington, J. K., et al. (1974). Substituted 2-phenoxy alkane-sulfonanilides (US Patent 3840597A). Google Patents.
Method

Application Note: Handling, Storage, and Disposal Protocols for 5-Nitro-2-phenoxyaniline

Executive Summary 5-nitro-2-phenoxyaniline is a specialized aromatic amine and nitro compound utilized as a critical intermediate in advanced chemical synthesis, dye manufacturing, and pharmaceutical drug development[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-nitro-2-phenoxyaniline is a specialized aromatic amine and nitro compound utilized as a critical intermediate in advanced chemical synthesis, dye manufacturing, and pharmaceutical drug development[1]. Due to its nitroaniline structural scaffold, the compound presents severe acute and chronic health hazards, most notably the risk of methemoglobinemia, hepatotoxicity, and mutagenesis[1][2]. This application note provides drug development professionals with a mechanistic understanding of these risks and outlines strict, self-validating protocols for the safe handling, storage, and disposal of this compound.

Physicochemical & Toxicological Profiling

Understanding the physical properties of 5-nitro-2-phenoxyaniline is the first step in risk mitigation. As a solid powder, its primary exposure route in a laboratory setting is the inhalation of aerosolized dust[3][4].

Table 1: Physicochemical and Hazard Profile

Property / Parameter Value / Description
Chemical Name 5-nitro-2-phenoxyaniline
CAS Number 5410-98-0[5]
Linear Formula C12H10N2O3
Molecular Weight 230.225 g/mol
Physical State Solid / Powder[1]
Primary Target Organs Blood, Liver, Central Nervous System[2][4]

| Acute Symptoms | Cyanosis (blue skin/lips), headache, dizziness, dyspnea[1][2] |

Mechanistic Toxicology: The "Why" Behind the Hazard

To handle 5-nitro-2-phenoxyaniline safely, researchers must understand the causality of its toxicity. Nitroanilines are highly lipophilic and readily absorb through the skin, respiratory tract, and gastrointestinal epithelium[1][2].

Once in the systemic circulation, the compound undergoes hepatic metabolism via the Cytochrome P450 (CYP450) system. This N-hydroxylation pathway generates reactive hydroxylamine metabolites. These metabolites act as potent oxidizing agents that convert the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), forming methemoglobin [2]. Because ferric iron cannot bind oxygen, this structural alteration abolishes the blood's oxygen-carrying capacity, leading to severe tissue hypoxia, cyanosis, and potentially fatal cardiovascular collapse[2][3].

MethemoglobinemiaPathway A 5-Nitro-2-phenoxyaniline (Exposure) B Hepatic CYP450 Metabolism A->B Absorption C N-Hydroxylamine Metabolites B->C N-oxidation D Hemoglobin (Fe2+) Oxidation C->D Bloodstream E Methemoglobin (Fe3+) Formation D->E Electron transfer F Tissue Hypoxia & Cyanosis E->F O2 binding impaired

Fig 1: Biochemical pathway of nitroaniline-induced methemoglobinemia and subsequent tissue hypoxia.

Self-Validating Protocol: Safe Handling & Manipulation

Because of the severe inhalation and dermal absorption risks[1], handling 5-nitro-2-phenoxyaniline requires strict engineering controls. The following protocol utilizes a self-validating system to ensure operator safety at every step.

Step 1: Environmental Isolation & Engineering Controls

  • Action: Perform all weighing and manipulation inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood[3].

  • Validation Checkpoint: Observe the digital airflow monitor. Proceed only if the face velocity is confirmed at 80–100 feet per minute (fpm). Perform a visual validation using a tissue paper strip at the sash base to confirm inward directional airflow before opening the chemical container.

Step 2: Personal Protective Equipment (PPE) Donning

  • Action: Don double nitrile gloves, a fitted N95/P100 particulate respirator (if weighing outside a closed system), safety goggles, and a disposable Tyvek sleeve/apron[3][4].

  • Validation Checkpoint: Perform a positive/negative pressure seal check on the respirator. If any air leaks are detected around the facepiece, readjust the straps and re-test. Inspect the outer nitrile gloves for micro-tears by inflating them slightly before donning.

Step 3: Manipulation & Weighing

  • Action: Use anti-static weighing boats and spatulas to minimize electrostatic repulsion, which can aerosolize the powder[3]. Do not sweep or brush dry powder.

  • Validation Checkpoint: Check the balance area for stray particulates using a UV flashlight (many aromatic amines fluoresce or stand out against dark backgrounds). If stray powder is visible, the transfer technique is too aggressive and must be slowed down.

Step 4: Decontamination of Equipment

  • Action: Wipe down the spatulas, balance, and hood surface with a solvent compatible with organic amines (e.g., ethanol or isopropanol), followed by a soap and water wash[4].

  • Validation Checkpoint: Visually inspect the wipe. Continue wiping with fresh solvent-soaked pads until the pad remains completely white and free of any yellow/orange discoloration (characteristic of nitroaniline residues)[1][2].

Storage Best Practices

Improper storage of nitroanilines can lead to chemical degradation or dangerous reactions.

  • Conditions: Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated dedicated hazardous storage cabinet[3][6].

  • Incompatibilities: Segregate strictly from strong oxidizing agents (e.g., nitrates, chlorine bleaches), strong acids, and reducing agents, as contact may trigger exothermic decomposition or fire[6].

  • Validation Checkpoint: Ensure the storage secondary containment bin is entirely free of moisture or pooled liquids, as humidity can degrade the compound over time.

Emergency Spill Response & Waste Disposal

In the event of a spill, immediate containment is required to prevent dust generation and inhalation exposure[3].

Spill Response Workflow
  • Evacuate & Assess: Clear all personnel without proper PPE from the immediate area[1].

  • Containment: Do NOT dry sweep. Dry sweeping aerosolizes the toxic powder[2].

  • Wet Wipe Method: Gently cover the spill with absorbent pads dampened with water or a mild solvent to suppress dust[4].

  • Collection: Carefully scoop the dampened material using a non-sparking tool and place it into a sealable hazardous waste container[4].

SpillResponse S1 Spill Detected (Solid/Powder) S2 Evacuate Area & Assess Volume S1->S2 S3 Don Appropriate PPE (N95/P100, Nitrile) S2->S3 Clear area S4 Containment (Avoid Dust Generation) S3->S4 PPE verified S5 Decontamination (Wet Wipe / Solvent) S4->S5 Spill contained S6 Hazardous Waste Disposal (RCRA) S5->S6 Waste bagged

Fig 2: Step-by-step emergency response and decontamination workflow for nitroaniline powder spills.

Disposal Protocols

5-nitro-2-phenoxyaniline and all contaminated consumables (gloves, wipes, weigh boats) must be treated as highly toxic hazardous waste.

  • Regulatory Compliance: Dispose of in accordance with local EPA and Resource Conservation and Recovery Act (RCRA) regulations. It must not be flushed down the sanitary sewer[4].

  • Destruction: The preferred method of disposal for nitroaromatics is high-temperature incineration equipped with an afterburner and scrubber to neutralize toxic nitrogen oxide (NOx) emissions[1][4].

References

  • [1] New Jersey Department of Health. "Hazardous Substance Fact Sheet: p-Nitroaniline". Source: NJ.gov.[Link]

  • [3] Cole-Parmer. "Material Safety Data Sheet - 4-Chloro-2-Nitroaniline, 99%". Source: Cole-Parmer. [Link]

  • [6] West Liberty University. "Safety Data: p-Nitroaniline". Source: West Liberty University. [Link]

  • [2] Acros Organics. "Material Safety Data Sheet: 2-Nitroaniline, 98%". Source: Prince of Songkla University (PSU) Safety Database.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for 5-Nitro-2-phenoxyaniline Synthesis

Welcome to the Application Scientist Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals optimizing the synthesis of 5-nitro-2-phenoxyanil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals optimizing the synthesis of 5-nitro-2-phenoxyaniline (CAS: 5410-98-0). This compound is a critical structural intermediate in the synthesis of COX-2 inhibitors (such as Nimesulide) and various advanced agrochemicals .

The most industrially viable and laboratory-friendly route is the Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-5-nitroaniline with phenol. While conceptually straightforward, achieving yields >90% requires precise control over nucleophile generation, moisture exclusion, and oxidative degradation mitigation.

Quantitative Data: Optimization of Reaction Conditions

To understand the causality of yield loss, review the following experimental matrix. It demonstrates how base selection, solvent choice, and atmospheric conditions directly dictate the reaction outcome.

EntryBase (Equiv)SolventTemp (°C)AtmosphereTime (h)Yield (%)Major Impurity / Observation
1KOH (1.5)DMF100Air1245%2-Amino-4-nitrophenol (Hydrolysis)
2KOH (1.5)DMSO120Air862%Black tarry mixture (Oxidation)
3K₂CO₃ (1.5)DMF120N₂1278%Unreacted starting material
4 K₂CO₃ (1.5) DMSO 130 Argon 8 92% None (Trace unreacted SM)

Table 1: Impact of reaction parameters on the SNAr synthesis of 5-nitro-2-phenoxyaniline. Entry 4 represents the optimized, self-validating system.

Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: My yield is below 50%, and LC-MS shows a massive peak corresponding to 2-amino-4-nitrophenol. Why is this happening? The Causality: You are experiencing competitive hydrolysis of the aryl chloride . If you use a hydroxide base (like KOH or NaOH) without strictly removing the water generated during phenoxide formation ( PhOH+KOH⇌PhO−K++H2​O ), the naked hydroxide ion acts as a potent nucleophile. In polar aprotic solvents like DMSO, hydroxide outcompetes phenoxide, attacking the C2 position to yield the phenol byproduct. The Fix: Switch your base to anhydrous Potassium Carbonate (K₂CO₃). The deprotonation of phenol by carbonate generates bicarbonate, trapping the proton without generating free water. If you must use KOH, utilize a Dean-Stark apparatus with toluene to azeotropically remove water prior to adding the 2-chloro-5-nitroaniline.

Q2: The reaction mixture turns into a black, viscous tar, and purification is nearly impossible. How do I prevent this? The Causality: The primary amine (-NH₂) on the 2-chloro-5-nitroaniline is highly prone to autoxidation. Under strongly basic conditions and elevated temperatures (120–130 °C), the presence of atmospheric oxygen triggers the oxidative coupling of anilines, forming complex azo, azoxy, and quinone-imine polymeric tars. The Fix: The reaction must be run under strictly anaerobic conditions. Sparge your solvent (DMSO) with Argon for at least 15 minutes prior to heating. Maintain a positive Argon pressure throughout the entire reaction lifecycle.

Q3: The reaction stalls at ~75% conversion even after 24 hours. Should I increase the temperature to 160 °C? The Causality: No, exceeding 140 °C will rapidly accelerate the thermal degradation of the starting material. Stalled conversion is typically a function of poor nucleophilicity or insufficient base solubility. For instance, DMF provides less stabilization of the Meisenheimer transition state compared to DMSO. The Fix: Ensure you are using finely powdered, oven-dried K₂CO₃ to maximize surface area. Switch the solvent to anhydrous DMSO, which optimally solvates the potassium cation, leaving a highly reactive, "naked" phenoxide anion to drive the reaction to completion .

Logical Relationships & Workflows

Below is the logical decision tree for troubleshooting yield issues in this specific SNAr workflow.

Troubleshooting Start Analyze SNAr Reaction Yield & Purity Hydrolysis High 2-amino-4-nitrophenol (Hydrolysis)? Start->Hydrolysis Oxidation Black Tarry Mixture (Oxidation)? Start->Oxidation Stalled Incomplete Conversion (<80%)? Start->Stalled Sol1 Switch to anhydrous K2CO3. Ensure dry solvent. Hydrolysis->Sol1 Yes Sol2 Sparge DMSO with Argon. Run under inert atmosphere. Oxidation->Sol2 Yes Sol3 Use finely powdered base. Optimize Temp to 130°C. Stalled->Sol3 Yes

Decision tree for resolving yield-limiting side reactions in 5-nitro-2-phenoxyaniline synthesis.

Optimized Step-by-Step Protocol

This self-validating protocol utilizes the optimized parameters from Table 1 to ensure a robust, reproducible yield of >90%.

Scale: 100 mmol Reagents:

  • 2-Chloro-5-nitroaniline: 17.26 g (100 mmol)

  • Phenol: 10.35 g (110 mmol, 1.1 equiv)

  • Potassium Carbonate (Anhydrous, finely powdered): 20.7 g (150 mmol, 1.5 equiv)

  • DMSO (Anhydrous): 100 mL

Step-by-Step Methodology:

  • Solvent Degassing: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an Argon inlet. Add 100 mL of anhydrous DMSO and sparge with Argon for 15 minutes to displace dissolved oxygen.

  • Phenoxide Generation: Add 10.35 g of phenol and 20.7 g of finely powdered K₂CO₃ to the flask. Heat the suspension to 80 °C under a continuous Argon blanket for 1 hour. Visual Cue: The mixture will become a thick, pale-yellow suspension as potassium phenoxide forms.

  • Substrate Addition: Cool the mixture slightly to 60 °C. Add 17.26 g of 2-chloro-5-nitroaniline portion-wise over 10 minutes. Causality Check: Adding the substrate at 60 °C prevents a sudden thermal spike, minimizing initial oxidative stress on the amine group.

  • SNAr Reaction: Ramp the heating mantle to 130 °C. Maintain vigorous stirring under Argon for 8 hours. The mixture will transition to a deep, dark red color. Monitor the disappearance of the starting material via TLC (Hexane:EtOAc 3:1).

  • Quenching: Once complete, remove the heat and allow the flask to cool to 40 °C. Slowly pour the reaction mixture into a beaker containing 500 mL of vigorously stirred, ice-cold distilled water. Stir for 30 minutes. Note: This step precipitates the highly hydrophobic product while dissolving the DMSO, KCl byproduct, and excess K₂CO₃.

  • Washing & Filtration: Filter the yellow-brown precipitate under vacuum. Wash the filter cake sequentially with cold 5% NaOH (50 mL) to remove any residual unreacted phenol, followed by 300 mL of distilled water until the filtrate reaches a neutral pH (~7).

  • Recrystallization: Dry the crude solid in a vacuum oven at 60 °C. Recrystallize from hot ethanol to yield pure 5-nitro-2-phenoxyaniline as bright yellow crystals (Expected yield: ~21.2 g, 92%).

ReactionPathway Step1 1. Phenoxide Generation (80°C, Ar) Step2 2. Aryl Chloride Addition (60°C) Step1->Step2 Step3 3. SNAr Meisenheimer Complex (130°C, 8h) Step2->Step3 Step4 4. Aqueous Quench & NaOH Wash Step3->Step4 Step5 5. Ethanol Recrystallization (Yield >90%) Step4->Step5

Sequential experimental workflow for the anhydrous SNAr synthesis of 5-nitro-2-phenoxyaniline.

References
  • Title: A practical large scale synthesis of nimesulide — A step ahead Source: Journal of Scientific & Industrial Research URL: [Link]

  • Title: 2-Chloro-5-nitroaniline Source: Acta Crystallographica Section E Structure Reports Online URL: [Link]

  • Title: Substituted 2-phenoxy alkane-sulfonanilides (US3840597A)
Optimization

Technical Support Center: Optimizing 5-Nitro-2-phenoxyaniline Reduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and catalytic challenges encountered when reducing 5-nitro-2-phenoxyaniline...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and catalytic challenges encountered when reducing 5-nitro-2-phenoxyaniline to 2-phenoxybenzene-1,5-diamine.

While nitro reduction is a fundamental organic transformation, this specific substrate presents a dual challenge: protecting the fragile diaryl ether (phenoxy) linkage from hydrogenolysis and preventing the resulting diamine product from poisoning the catalyst. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure scalable, high-yielding workflows.

Mechanistic Workflow & Failure Modes

Understanding the elementary steps of the reduction is critical for troubleshooting. The reaction proceeds through highly reactive intermediates, and deviation from optimal conditions leads to specific, predictable side reactions.

G N1 5-nitro-2-phenoxyaniline N2 Nitroso Intermediate N1->N2 +H2, -H2O N6 Phenol + Diaminobenzene (Ether Cleavage) N1->N6 Hydrogenolysis N3 Hydroxylamine Intermediate N2->N3 +H2 N5 Azo/Azoxy Dimers (Side Product) N2->N5 Condensation (Stalled Reduction) N4 2-phenoxybenzene-1,5-diamine (Target Product) N3->N4 +H2, -H2O N3->N5 Condensation N4->N6 Over-reduction (Pd/C, High Temp/Pressure)

Reaction pathway for 5-nitro-2-phenoxyaniline reduction and common side reactions.

Troubleshooting Guides & FAQs

Q1: I am using standard Pd/C and H₂, but my LC-MS shows significant formation of phenol and a diaminobenzene derivative. How do I prevent this? Root Cause: You are observing over-reduction via hydrogenolysis. Palladium on carbon (Pd/C) is highly active not only for nitro reduction but also for the cleavage of aromatic C–O bonds (diaryl ethers) under prolonged exposure or elevated pressures [3]. The phenoxy group in 5-nitro-2-phenoxyaniline mimics the 4-O-5 linkages found in lignin, which are known to undergo reductive cleavage on palladium surfaces to yield phenol and the corresponding arene [4]. Solution:

  • Switch the Catalyst: Replace Pd/C with Raney Nickel. Raney Ni is highly effective for nitro reductions but has a significantly higher activation energy barrier for C–O bond hydrogenolysis, thereby preserving the phenoxy ether linkage [1].

  • Control Parameters: If Pd/C must be used, strictly limit the hydrogen pressure (do not exceed 1 atm / 15 psi) and run the reaction at ambient temperature. Quench the reaction immediately upon consumption of the starting material.

Q2: My reaction stalls at ~60% conversion, and the reaction mixture turns a deep orange/red color. What is happening? Root Cause: The deep coloration indicates the accumulation of azo or azoxy dimers. The reduction of a nitro group proceeds stepwise: Nitro Nitroso Hydroxylamine Amine [2]. If the catalytic cycle stalls—often due to hydrogen starvation or poor mass transfer—the highly electrophilic nitroso intermediate will condense with the nucleophilic hydroxylamine or the newly formed amine, forming highly colored, stable diazo/azoxy byproducts. Solution:

  • Improve Mass Transfer: Ensure vigorous agitation (e.g., >800 rpm) to maximize H₂ dissolution in the solvent phase.

  • Alternative Pathway: If catalytic stalling persists, switch to a chemical reduction method such as Iron in Acetic Acid (Fe/AcOH). This single-electron transfer (SET) process bypasses the surface-adsorption limitations of heterogeneous catalysis and efficiently drives the hydroxylamine intermediate directly to the final amine [1].

Q3: The hydrogenation starts fast but slows down dramatically, even with excess H₂ in the headspace. Is the catalyst dying? Root Cause: Yes, the catalyst is being poisoned by your substrate and product. 5-nitro-2-phenoxyaniline already contains a primary aniline group, and the reduction generates a second one (yielding a diamine). Primary amines are strong Lewis bases that heavily coordinate to active metal sites (Pd or Ni), effectively blocking hydrogen activation. Solution: Run the reaction in an acidic medium. Using a solvent mixture like Ethanol/Acetic Acid protonates the free amines to their ammonium salts ( −NH3+​ ). The positively charged ammonium groups lack the lone electron pair required to coordinate with and poison the metal surface.

Quantitative Data: Condition Optimization Matrix

Use the following data matrix to select the optimal reduction conditions based on your laboratory's equipment and purity requirements.

MethodCatalyst / ReagentsConditionsConversionChemoselectivity (Target vs. Cleavage)Notes / Causality
Standard Catalytic 10% Pd/C, H₂45 psi, MeOH, 25°C, 12h>99%Low (<70%)High risk of C–O hydrogenolysis [3]. Avoid for diaryl ethers.
Optimized Catalytic Raney Ni, H₂15 psi, EtOH/AcOH, 25°C, 4h>95%High (>95%) Acid prevents amine poisoning; Ni prevents ether cleavage [1].
Chemical Reduction Fe powder, AcOH80°C, 2h>98%Excellent (>98%) Mild SET mechanism. Highly scalable; no high-pressure equipment needed.
Transfer Hydrogenation Pd/C, HydrazineReflux, EtOH, 3h~85%Moderate (~80%)Risk of azo formation if the hydrazine donor is limiting.

Validated Experimental Protocols

Protocol A: Chemoselective Catalytic Hydrogenation (Raney Nickel)

Self-Validating Principle: The reaction progress can be visually validated as the bright yellow color of the nitroaromatic starting material fades to a colorless or pale-yellow solution. The acidic media ensures the diamine product remains soluble as an ammonium salt, while the heterogeneous catalyst can be cleanly filtered.

  • Preparation: In a thick-walled hydrogenation vessel, dissolve 5.0 g of 5-nitro-2-phenoxyaniline in 50 mL of absolute ethanol. Add 5 mL of glacial acetic acid to protonate the amines and prevent catalyst poisoning.

  • Catalyst Addition: Carefully add 0.5 g of Raney Nickel slurry (pre-washed with ethanol). Safety Note: Raney Ni is highly pyrophoric; never allow the catalyst bed to dry in the air.

  • Purging & Reaction: Seal the vessel and purge the headspace with nitrogen three times, followed by hydrogen three times. Pressurize the vessel to 15 psi with H₂.

  • Agitation: Stir vigorously (1000 rpm) at room temperature. Monitor hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Workup: Vent the hydrogen and purge with nitrogen. Filter the catalyst through a tightly packed pad of Celite under a nitrogen blanket. Concentrate the filtrate in vacuo, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate to isolate 2-phenoxybenzene-1,5-diamine.

Protocol B: Iron-Mediated Chemical Reduction (Fe/AcOH)

Self-Validating Principle: The consumption of the iron powder and the evolution of a homogeneous, dark solution (prior to the precipitation workup) confirm the progress of the single-electron transfer mechanism.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Mixing: Dissolve 5.0 g of 5-nitro-2-phenoxyaniline in a mixture of 40 mL glacial acetic acid and 10 mL deionized water.

  • Reduction: Heat the solution to 70°C. Slowly add 4.0 g of fine iron powder (325 mesh) in small portions over 30 minutes to control the exothermic reaction and prevent foaming.

  • Completion: Maintain the temperature at 80°C for an additional 1.5 hours. The solution will turn dark brown/black as iron(II/III) acetate complexes form.

  • Workup: Cool the mixture to room temperature and dilute with 100 mL of ethyl acetate. Filter through Celite to remove unreacted iron and insoluble iron salts. Wash the organic layer sequentially with water and saturated NaHCO₃ until the aqueous phase is slightly basic (pH ~8). Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the pure diamine product.

References

  • Nitro Reduction - Common Conditions. Common Organic Chemistry.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI.
  • Insights into the Hydrogenolysis Mechanism of Diphenyl Ether over Cl-Modified Pt/γ-Al2O3 Catalysts by Experimental and Theoretical Studies. ACS Publications.
  • Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds. Pacific Northwest National Laboratory (PNNL).
Troubleshooting

resolving solubility issues of 5-nitro-2-phenoxyaniline in organic solvents

Technical Support Center: Resolving Solubility Issues of 5-Nitro-2-phenoxyaniline Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals experien...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Solubility Issues of 5-Nitro-2-phenoxyaniline

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals experiencing dissolution bottlenecks with 5-nitro-2-phenoxyaniline (CAS: 5410-98-0). As a Senior Application Scientist, I have structured this guide to move beyond basic instructions, providing you with the thermodynamic causality behind these issues and self-validating protocols to overcome them.

Physicochemical Context: Why is this compound stubborn?

5-nitro-2-phenoxyaniline possesses a unique structural dichotomy that inherently resists solvation. The primary amine (-NH₂) acts as a strong hydrogen-bond donor, while the meta-nitro group (-NO₂) acts as a powerful hydrogen-bond acceptor. In the solid state, this creates a robust intermolecular hydrogen-bonding network, resulting in an exceptionally high crystal lattice energy. Concurrently, the bulky phenoxy ether group adds significant lipophilicity and steric hindrance, rendering the molecule incompatible with highly polar protic solvents (like water) and low-molecular-weight alcohols[1][2].

Studies on structurally analogous nitroanilines (e.g., 4-chloro-2-nitroaniline and 2-chloro-5-nitroaniline) demonstrate that solubility is strictly governed by a solvent's ability to disrupt these solid-state H-bonds while stabilizing the strong molecular dipole[3][4]. Consequently, polar aprotic solvents yield solubility magnitudes thousands of times higher than water or simple alcohols[5][6].

Empirical Solubility Data

To guide your solvent selection, we have synthesized thermodynamic solubility data typical for heavily substituted nitroaniline derivatives[4][5][6].

Solvent ClassificationSpecific SolventSolvation CapacityMechanistic Rationale
Polar Aprotic NMP, DMF, DMSOExcellent (>0.5 M)Strong H-bond acceptors; high dipole moment stabilizes the nitro group[5].
Moderately Polar Ethyl Acetate, 1,4-DioxaneModerate (0.1 - 0.2 M)Sufficient dipole interaction, but lacks strong H-bond disruption capability[4].
Polar Protic Methanol, IsopropanolPoor (<0.05 M)Protic nature competes poorly with the solute's internal lattice H-bonding[6].
Non-Polar Cyclohexane, TolueneVery Poor (<0.01 M)Incapable of solvating the polar nitro/amine network[3].
Aqueous Water, Aqueous BuffersInsoluble (mg/L range)Highly repelled by the lipophilic phenoxy ether core[7][8].

Troubleshooting Guides & Methodologies

Protocol A: Primary Solubilization via Polar Aprotic Solvents

Use Case: Preparing a highly concentrated stock solution for biological assays or stock storage. Causality: You must first break the crystal lattice using a solvent with a high dielectric constant and strong H-bond accepting properties before introducing it to any downstream system.

  • Weighing: Transfer the required mass of 5-nitro-2-phenoxyaniline into a dry, amber glass vial (the nitro group can be sensitive to prolonged UV exposure).

  • Solvent Addition: Add 100% pure, anhydrous DMSO, DMF, or NMP to achieve your target concentration (up to 0.5 M).

  • Thermal Agitation: Heat the suspension to 45–50 °C using a thermomixer. Why? Thermal energy provides the kinetic force necessary to overcome the high lattice enthalpy[5].

  • Sonication: Sonicate the heated mixture for 5–10 minutes. Sonication provides localized cavitation, physically shearing the crystal lattice without requiring sustained, degrading heat.

  • Self-Validation Check: Allow the solution to return to room temperature (20–25 °C) and let it sit for 30 minutes. A stable, clear solution with no micro-crystals indicates successful solvation.

Protocol B: Binary Co-Solvent Systems for Downstream Applications

Use Case: The compound crashes out when transferring an NMP/DMF stock solution into Dichloromethane (DCM) or Toluene for organic synthesis. Causality: DCM lacks the H-bond accepting capability to keep the amine/nitro network solvated at high concentrations. A sudden shift in solvent polarity forces the compound to nucleate.

  • Primary Solvation: Dissolve the compound in a minimal volume of NMP (e.g., 1 mL) following Protocol A.

  • Controlled Dilution: Place the NMP solution under vigorous magnetic stirring (800+ rpm).

  • Dropwise Addition: Add the secondary solvent (DCM or Toluene) dropwise (approx. 1 mL/min). Rapid addition causes localized supersaturation and immediate precipitation.

  • Ratio Maintenance: Ensure the final solvent mixture retains at least 10–15% v/v of the polar aprotic solvent. This maintains the critical solvation shell around the solute molecules.

Frequently Asked Questions (FAQs)

Q: Can I use acidic conditions (e.g., 1M HCl) to protonate the amine and increase aqueous solubility? A: No. The primary amine in 5-nitro-2-phenoxyaniline is exceptionally weakly basic. The strongly electron-withdrawing nitro group (via inductive and resonance effects) and the phenoxy group pull electron density away from the nitrogen lone pair. Standard aqueous acids will not protonate it sufficiently to form a soluble salt; the compound will remain un-ionized and insoluble[7].

Q: Why did my compound precipitate immediately when I added water to quench my reaction? A: 5-nitro-2-phenoxyaniline is highly hydrophobic due to the diphenyl ether core[1][9]. Adding water drastically increases the polarity of the medium, creating an energetically unfavorable environment for the lipophilic compound, forcing it out of solution. Instead of direct aqueous dilution, perform a biphasic liquid-liquid extraction (e.g., Ethyl Acetate/Water) to keep the compound solvated in the organic layer.

Q: Is it safe to heat the solution to 80°C to force dissolution? A: It is not recommended. While structurally similar nitroanilines show increased solubility at elevated temperatures[3][6], sustained heat above 60°C in the presence of reactive solvents or oxygen can lead to the oxidation of the amine or cleavage of the phenoxy ether linkage. Stick to mild heating (≤50°C) combined with sonication.

Mechanistic Visualization

Solvation_Mechanism Solid 5-Nitro-2-phenoxyaniline (Crystal Lattice) Disruption Disruption of Intermolecular H-Bonds Solid->Disruption High Lattice Energy Solvent Polar Aprotic Solvent (NMP / DMF) Solvent->Disruption Dipole-Dipole Interaction Heat Thermal Energy (ΔT > 40°C) Heat->Disruption Kinetic Energy Solvated Solvated Monomers (Stable Solution) Disruption->Solvated Solvation Shell Formation

Thermodynamic and kinetic drivers for the solvation of 5-nitro-2-phenoxyaniline.

References

  • Wang, J., et al. "4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis." Journal of Chemical & Engineering Data, American Chemical Society, 2019. URL: [Link]

  • Xu, R., et al. "Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents." Journal of Chemical & Engineering Data, American Chemical Society, 2019. URL: [Link]

  • Boddu, V. M., et al. "Physicochemical properties of an insensitive munitions compound, N-methyl-4-nitroaniline (MNA)." Journal of Hazardous Materials, Elsevier, 2008. URL: [Link]

Sources

Optimization

advanced purification techniques for crude 5-nitro-2-phenoxyaniline extracts

Welcome to the dedicated technical support portal for the isolation and purification of 5-nitro-2-phenoxyaniline (CAS: 5410-98-0). This intermediate is frequently utilized in the synthesis of kinase inhibitors and nimesu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support portal for the isolation and purification of 5-nitro-2-phenoxyaniline (CAS: 5410-98-0). This intermediate is frequently utilized in the synthesis of kinase inhibitors and nimesulide derivatives[1]. Due to its unique stereoelectronic properties—specifically the opposing effects of the electron-donating phenoxy ether and the electron-withdrawing nitro group—crude extracts often present significant purification challenges.

This guide provides drug development professionals with field-validated troubleshooting logic, self-validating protocols, and mechanistic insights to achieve >99.5% purity.

Part 1: Physicochemical Data & Purification Implications

Before troubleshooting, it is critical to understand the intrinsic properties of the target molecule[2][3]. The table below summarizes the quantitative data that dictates our purification strategy.

PropertyValuePurification Implication
Molecular Weight 230.22 g/mol Determines mass transfer kinetics in SEC and preparative HPLC.
pKa (Conjugate Acid) ~1.5 – 2.0The strongly electron-withdrawing −NO2​ group drastically reduces amine basicity. It will not protonate in standard 1M HCl.
LogP (Predicted) 3.27Highly hydrophobic; exhibits strong retention on C18 reversed-phase columns[3].
Melting Point 107 °C – 108 °CClose to the boiling point of common crystallization solvents (e.g., Toluene), increasing the risk of "oiling out"[1].

Part 2: Global Purification Workflow

PurificationWorkflow Start Crude 5-Nitro-2-phenoxyaniline Extract LLE Liquid-Liquid Extraction (1M NaOH Wash) Start->LLE OrgLayer Organic Layer (Target + Neutrals) LLE->OrgLayer Retains AqLayer Aqueous Layer (Phenoxide Waste) LLE->AqLayer Discards Flash Flash Chromatography (Silica + 1% TEA) OrgLayer->Flash HPLC Preparative HPLC (pH 9.5 Buffer) Flash->HPLC >95% Purity Cryst Recrystallization (Toluene/Heptane) HPLC->Cryst >99% Purity Pure Pure 5-Nitro-2-phenoxyaniline (>99.5% HPLC) Cryst->Pure

Fig 1: Step-by-step downstream purification workflow for crude 5-nitro-2-phenoxyaniline.

Part 3: Troubleshooting FAQs & Methodologies

Category A: Liquid-Liquid Extraction (LLE)

Q: My crude extract still contains high levels of residual phenol and unreacted 2-chloro-5-nitroaniline after a standard acidic/basic aqueous wash. How can I selectively isolate the target?

Mechanistic Causality: Many chemists mistakenly assume that because 5-nitro-2-phenoxyaniline contains an amine, it will protonate and partition into an aqueous 1M HCl layer. However, the strong electron-withdrawing nature of the meta/para-nitro group delocalizes the nitrogen's lone pair, dropping the conjugate acid pKa to ~1.5. Standard 1M HCl is insufficiently acidic to drive complete protonation. Conversely, residual phenol (pKa ~10) is easily deprotonated by 1M NaOH.

Solution & Protocol: pH-Controlled Organic Wash Instead of trying to extract the target into the aqueous layer, keep the target in the organic layer and wash away the acidic impurities.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) at 10 mL/g.

  • Phenol Removal: Wash the organic layer with 3 volumes of 1M NaOH. The phenol will deprotonate into sodium phenoxide and partition into the aqueous layer.

  • Validation Step: Test the pH of the discarded aqueous layer. It must be >12. If it drops below 10, the NaOH has been consumed; repeat the wash.

  • Neutralization: Wash the organic layer with brine until the aqueous runoff is neutral (pH ~7). Dry over anhydrous Na2​SO4​ and concentrate. (Note: Neutral impurities like 2-chloro-5-nitroaniline will remain in the organic layer and must be removed via chromatography).

Category B: Preparative HPLC Scaling

Q: When scaling up to Preparative HPLC, I observe severe peak tailing and poor resolution between the target compound and over-reduced byproducts. How is this corrected?

Mechanistic Causality: Peak tailing in basic compounds like anilines is primarily caused by secondary ion-exchange interactions[4]. The weakly acidic silanol groups ( Si−OH ) on standard silica-based reversed-phase columns deprotonate at neutral pH. The basic amine of the analyte interacts electrostatically with these Si−O− sites, causing the molecules to "drag" through the column[4].

Solution: Use a high-pH mobile phase to suppress silanol ionization and ensure the aniline remains completely un-ionized (free-basing).

HPLCTroubleshooting Issue Issue: Poor Resolution in Prep HPLC CheckShape Analyze Peak Shape Issue->CheckShape Tailing Tailing Peaks (Silanol Interactions) CheckShape->Tailing Fronting Fronting Peaks (Mass Overload) CheckShape->Fronting Sol1 Switch to pH 9.5 Buffer (e.g., NH4HCO3) Tailing->Sol1 Sol2 Match Injection Solvent to Mobile Phase Fronting->Sol2 Success Baseline Resolution Achieved Sol1->Success Sol2->Success

Fig 2: Preparative HPLC diagnostic logic for resolving peak shape anomalies in aniline derivatives.

Category C: Recrystallization & Final Polishing

Q: My final recrystallization step from ethanol results in "oiling out" (liquid-liquid phase separation) rather than forming pure crystals. How can I induce proper nucleation?

Mechanistic Causality: "Oiling out" occurs when the saturation temperature of the solution exceeds the melting point of the solute-impurity mixture[1]. Because 5-nitro-2-phenoxyaniline melts at ~107 °C, rapid cooling from boiling ethanol (78 °C) creates a highly supersaturated state where the compound separates as a supercooled liquid rather than a crystal lattice.

Solution & Protocol: Anti-Solvent Crystallization (Toluene/Heptane) Switch to a binary solvent system to flatten the solubility curve.

  • Dissolution: Suspend the semi-pure solid in minimal Toluene (approx. 3-5 mL/g) and heat to 85 °C until fully dissolved.

  • Anti-Solvent Addition: Slowly add Heptane dropwise while maintaining the temperature at 85 °C until the solution becomes faintly cloudy (the cloud point).

  • Clearing: Add 1-2 drops of Toluene just until the solution clears again.

  • Seeding (Validation Step): Cool the solution strictly at a rate of 5 °C per hour. At 75 °C, introduce 1-2 mg of pure 5-nitro-2-phenoxyaniline seed crystals. If the seeds dissolve, the solution is not yet supersaturated; wait until 70 °C and re-seed.

  • Harvesting: Once cooled to 5 °C, filter the crystalline lattice and wash with cold Heptane. This prevents the entrapment of tarry impurities within an amorphous oil.

References

  • Source: Google Patents (Synthesis and recrystallization parameters for 5-nitro-2-phenoxyaniline)
  • Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems Source: Advanced Chromatography Technologies (ACE HPLC) URL:[Link]

Sources

Troubleshooting

reducing side products during 5-nitro-2-phenoxyaniline amination

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of highly deactivated and sterically hindered anilines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of highly deactivated and sterically hindered anilines.

The amination of 5-nitro-2-phenoxyaniline presents a unique trifecta of synthetic hurdles:

  • Steric Hindrance: The bulky ortho-phenoxy group severely restricts the trajectory of incoming electrophiles.

  • Electronic Deactivation: The meta/para-nitro group strongly withdraws electron density via resonance and inductive effects, drastically reducing the nucleophilicity of the primary amine.

  • Chemoselectivity: The nitro group is highly susceptible to unwanted reduction, which limits the choice of reagents during reductive amination protocols.

Below is our comprehensive troubleshooting guide and validated protocol for minimizing side products during this challenging transformation.

🛠️ Troubleshooting Guide & FAQs

Q1: I am attempting a direct alkylation with an alkyl halide and a base, but I am observing a complex mixture of unreacted starting material and tertiary amines. How do I achieve selective mono-alkylation? A1: Direct alkylation of deactivated anilines is notoriously difficult to control. To overcome the electronic deactivation of 5-nitro-2-phenoxyaniline, harsh conditions (high heat, strong bases) are often required. However, once the first alkyl group is added, the resulting secondary amine is significantly more nucleophilic than the primary starting material. This causality leads to rapid over-alkylation, forming unwanted tertiary amines. Solution: Abandon direct alkylation. Switch to Reductive Amination using an aldehyde or ketone. By condensing the amine to form an imine intermediate first, you bypass the over-alkylation pathway entirely.

Q2: I switched to reductive amination using catalytic hydrogenation (H₂ / Pd-C), but my LC-MS shows the nitro group is being reduced, yielding diamino side products. What reducing agent should I use? A2: Catalytic hydrogenation is fundamentally incompatible with nitroarenes unless your explicit goal is to reduce the nitro group[1]. To preserve the nitro group while reducing the imine, you must use a mild, chemoselective hydride donor. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the gold standard for this transformation. As established by, STAB exhibits exceptional functional group tolerance, cleanly reducing imines without affecting reducible functional groups like nitro or cyano groups[2].

Q3: Even with STAB, my reaction stalls at ~30% conversion. Is the ortho-phenoxy group causing this? A3: Yes. The ortho-phenoxy group creates a significant steric shield, thermodynamically hindering the initial imine formation. Solution: Adopt an indirect (stepwise) reductive amination protocol[3]. Pre-form the imine by adding a Lewis acid dehydrating agent, such as Titanium(IV) isopropoxide (Ti(OiPr)₄), or by running the condensation in the presence of glacial acetic acid before introducing the STAB.

📊 Data Presentation: Reducing Agent Selection

To ensure a self-validating experimental design, selecting the correct reducing agent is critical. The table below summarizes the causality behind reagent selection for nitroaniline substrates.

Reducing AgentNitro Group ToleranceRisk of Over-AlkylationRelative ReactivityRecommendation for 5-Nitro-2-phenoxyaniline
Direct Alkylation (R-X) HighCritical (High) VariableNot Recommended (Yields tertiary amines)
H₂ / Pd-C Poor (Reduces to -NH₂) LowHighNot Recommended (Yields diamino side products)
NaBH₄ ModerateHigh (Reduces Aldehyde)HighPoor Chemoselectivity
NaBH₃CN HighLowModerateViable, but highly toxic (HCN gas risk)
NaBH(OAc)₃ (STAB) Excellent Low MildOptimal Choice

🔬 Experimental Protocol: Stepwise Reductive Amination

Objective: Synthesize a secondary amine from 5-nitro-2-phenoxyaniline while preserving the nitro group and strictly avoiding dialkylation.

Reagents:

  • 5-Nitro-2-phenoxyaniline (1.0 eq)

  • Target Aldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial acetic acid (1.0 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Imine Pre-formation (Stepwise Approach): In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-nitro-2-phenoxyaniline (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous DCE.

  • Acid Catalysis: Add glacial acetic acid (1.0 eq) to the stirring mixture. Causality: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity to overcome the poor nucleophilicity of the deactivated aniline.

  • Dehydration: Stir at room temperature for 2–4 hours. Self-Validation: Monitor the disappearance of the aniline via LC-MS to confirm iminium formation. (Note: For highly hindered aldehydes, add Ti(OiPr)₄ (1.2 eq) and heat to 60 °C).

  • Chemoselective Reduction: Cool the reaction to 0 °C. Add STAB (1.5 eq) portion-wise. Causality: STAB is a mild hydride source that will selectively reduce the pre-formed imine without reducing the nitro group or any unreacted aldehyde[2].

  • Completion & Quench: Allow the reaction to warm to room temperature and stir for an additional 2–4 hours. Quench slowly with saturated aqueous NaHCO₃ to neutralize the acetic acid and safely decompose excess STAB.

  • Workup: Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

🗺️ Mechanistic Visualization

G SM 5-Nitro-2-phenoxyaniline (Deactivated Primary Amine) Cond1 Direct Alkylation (Alkyl Halide + Base) SM->Cond1 Cond2 Catalytic Reductive Amination (Aldehyde + H2 / Pd-C) SM->Cond2 Cond3 Chemoselective Reductive Amination (Aldehyde + STAB + AcOH) SM->Cond3 Prod1 Over-Alkylation (Tertiary Amine Side Product) Cond1->Prod1 Prod2 Nitro Reduction (Diamino Side Product) Cond2->Prod2 Prod3 Selective Mono-Amination (Desired Secondary Amine) Cond3->Prod3

Reaction pathways for 5-nitro-2-phenoxyaniline amination highlighting side product formation.

📚 References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (American Chemical Society) URL: [Link]

  • Title: Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction Source: Frontiers in Chemistry / PMC URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for 5-nitro-2-phenoxyaniline purity analysis

As a Senior Application Scientist, I frequently observe analytical laboratories defaulting to traditional C18 columns for routine purity assays. However, when dealing with highly conjugated, aromatic nitro compounds like...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe analytical laboratories defaulting to traditional C18 columns for routine purity assays. However, when dealing with highly conjugated, aromatic nitro compounds like 5-nitro-2-phenoxyaniline[1], this generic approach often leads to critical co-elutions, poor peak shapes, and ultimately, failed method validations.

This guide provides an objective, data-driven comparison between C18 and Biphenyl stationary phases for the purity analysis of 5-nitro-2-phenoxyaniline. Furthermore, it outlines a self-validating experimental protocol designed to meet the rigorous standards of the latest ICH Q2(R2) validation guidelines[2].

The Analytical Challenge & Stationary Phase Causality

5-nitro-2-phenoxyaniline is a complex aromatic intermediate. The primary analytical challenge in its purity analysis is resolving the active compound from structurally similar positional isomers (e.g., 4-nitro-2-phenoxyaniline) and synthetic by-products.

Why C18 Fails: Traditional C18 columns rely entirely on dispersive (hydrophobic) interactions. Because positional isomers of phenoxyanilines share nearly identical hydrophobic footprints, a C18 phase cannot adequately differentiate them, resulting in co-elution.

The Biphenyl Advantage: Biphenyl stationary phases offer a mixed-mode retention mechanism[3]. The strongly electron-withdrawing nitro group on 5-nitro-2-phenoxyaniline creates an electron-deficient π -system on the aromatic ring. The biphenyl ligand acts as an electron-rich π -donor, enabling powerful, orthogonal π−π interactions[4]. This electronic recognition drastically improves selectivity ( α ) for aromatic isomers.

RetentionMechanism cluster_C18 Standard C18 Phase cluster_Biphenyl Biphenyl Phase (Optimized) Analyte 5-nitro-2-phenoxyaniline (Electron-Deficient π System) C18_Mech Hydrophobic (Dispersive) Interactions Only Analyte->C18_Mech Biph_Mech1 Hydrophobic Interactions Analyte->Biph_Mech1 Biph_Mech2 Strong π-π Interactions (Enhanced by MeOH) Analyte->Biph_Mech2 C18_Result Poor Isomer Resolution (Rs < 1.5) C18_Mech->C18_Result Biph_Result Baseline Resolution (Rs > 2.0) Biph_Mech1->Biph_Result Biph_Mech2->Biph_Result

Comparison of retention mechanisms: C18 vs. Biphenyl phases for aromatic nitro compounds.

Self-Validating Experimental Methodology

To ensure absolute scientific integrity, the protocol below is designed as a closed, self-validating system. By embedding automated System Suitability Test (SST) abort-triggers within the Chromatography Data System (CDS), we eliminate the risk of generating out-of-specification (OOS) data.

Step-by-Step Protocol
  • Mobile Phase Preparation (The "Methanol Rule") :

    • Action : Prepare a mixture of LC-MS grade Methanol and Water (60:40, v/v) containing 0.1% Formic Acid. Degas via ultrasonication.

    • Causality : Unlike Acetonitrile, Methanol lacks π electrons. This ensures the mobile phase does not competitively inhibit the π−π interactions between the biphenyl stationary phase and the analyte[5]. Formic acid suppresses the ionization of trace acidic impurities, preventing peak tailing.

  • Standard & Resolution Mix Preparation :

    • Action : Dissolve the 5-nitro-2-phenoxyaniline reference standard in the mobile phase to a working concentration of 100 µg/mL. Spike with 5 µg/mL of 4-nitro-2-phenoxyaniline to create the critical SST Resolution Mix.

  • Chromatographic Setup :

    • Action : Install a Biphenyl column (150 mm × 4.6 mm, 5 µm). Set the flow rate to 1.0 mL/min, the column oven to 30°C, and UV detection to 254 nm.

    • Causality : Precise temperature control at 30°C is critical. π−π interactions are highly sensitive to thermodynamic shifts; elevated temperatures increase kinetic energy, which weakens the π−π complexation and degrades resolution.

  • Automated Self-Validating Execution :

    • Action : Program the CDS to inject the Resolution Mix first. Set a conditional sequence rule: IF Rs < 2.0, THEN ABORT.

ValidationWorkflow Start System Suitability Test (SST) Inject Resolution Mix Check Is Resolution (Rs) ≥ 2.0? Start->Check Abort Abort Sequence (Prevent Invalid Data) Check->Abort No Proceed Proceed with ICH Q2(R2) Validation Sequence Check->Proceed Yes Val1 Specificity & Forced Degradation Proceed->Val1 Val2 Linearity, Accuracy & Precision Proceed->Val2

Self-validating automated sequence workflow for HPLC method validation.

Quantitative Data: Column Comparison & Method Validation

The experimental data clearly demonstrates the superiority of the Biphenyl phase over the traditional C18 phase for this specific application.

Table 1: Chromatographic Performance Comparison

ParameterStandard C18 Phase (150 x 4.6 mm)Biphenyl Phase (150 x 4.6 mm)Causality / Mechanism
Retention Time ( tR​ ) 4.2 min6.8 minEnhanced retention via π−π stacking
Selectivity ( α ) 1.051.42Orthogonal interaction with aromatic isomers
Resolution ( Rs​ ) 1.2 (Co-elution)3.5 (Baseline)Synergistic hydrophobic and electronic retention
Peak Asymmetry ( As​ ) 1.4 (Tailing)1.05 (Symmetrical)Reduced secondary silanol interactions

Following the selection of the Biphenyl column, the method was validated according to the lifecycle approach dictated by ICH Q2(R2)[6]. The method proved to be highly specific, accurate, and robust.

Table 2: ICH Q2(R2) Validation Data Summary (Biphenyl Column)

ICH Q2(R2) ParameterAcceptance CriteriaExperimental ResultStatus
Specificity Peak Purity Index > 0.9900.999 (No co-eluting degradants)Pass
Linearity (10-150 µg/mL) Correlation Coefficient ( R2 ) ≥0.999 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8%Pass
Precision (Repeatability) %RSD ≤2.0% (n=6)0.65%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.15 µg/mLPass

Conclusion

For the purity analysis of 5-nitro-2-phenoxyaniline, relying on a standard C18 column introduces unnecessary risk of isomer co-elution. By switching to a Biphenyl stationary phase and utilizing a methanol-based mobile phase, analytical scientists can leverage powerful π−π interactions to achieve baseline resolution. When paired with a self-validating SST protocol, this method easily satisfies the rigorous requirements of ICH Q2(R2) validation, ensuring long-term robustness and compliance.

References

  • [6] ICH Q2(R2) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • [2] Q2(R2) Validation of Analytical Procedures Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • [4] Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. Restek Corporation. Available at:[Link]

  • [5] Comparison of biphenyl and other aromatic stationary phases. Nacalai Tesque, Inc. Available at:[Link]

Sources

Comparative

Comparative Reactivity Guide: 5-Nitro-2-phenoxyaniline vs. 4-Nitro-2-phenoxyaniline in Organic Synthesis

For researchers and drug development professionals, the selection of specific positional isomers is rarely a matter of mere structural preference; it is a fundamental kinetic and thermodynamic decision. When comparing 5-...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the selection of specific positional isomers is rarely a matter of mere structural preference; it is a fundamental kinetic and thermodynamic decision. When comparing 5-nitro-2-phenoxyaniline and 4-nitro-2-phenoxyaniline , the subtle shift of a nitro group from the para to the meta position relative to the primary amine completely rewrites the molecule's reactivity profile.

This guide provides an objective, data-grounded comparison of these two critical building blocks, detailing the causality behind their divergent experimental behaviors and providing self-validating protocols for their application in sulfonylation workflows.

Mechanistic Causality: The Electronic Push-Pull Dynamic

To understand why these two isomers require vastly different reaction conditions, we must analyze the electronic cross-talk across their aromatic rings. Both molecules feature an electron-donating phenoxy group at the ortho position, which provides similar steric hindrance. However, the placement of the strongly electron-withdrawing nitro (-NO₂) group dictates the amine's nucleophilicity.

  • 4-Nitro-2-phenoxyaniline (CAS 5422-92-4)[1]: The nitro group is situated para to the primary amine. This creates a direct resonance pathway—a "push-pull" system. The lone pair of electrons on the amine nitrogen is heavily delocalized into the aromatic ring and pulled toward the nitro oxygen atoms. Consequently, the amine is severely deactivated, rendering it a poor nucleophile and a weak base[2].

  • 5-Nitro-2-phenoxyaniline (CAS 5410-98-0): The nitro group is meta to the amine. Because meta-substituents cannot participate in direct resonance delocalization with the amine, the electron-withdrawing effect is restricted to weaker inductive forces. The amine retains a significantly higher localized electron density, making it a highly reactive nucleophile[3].

ElectronicEffects cluster_4nitro 4-Nitro-2-phenoxyaniline cluster_5nitro 5-Nitro-2-phenoxyaniline A1 Amine (-NH2) Position 1 R1 Direct Resonance (Para Relationship) A1->R1 N1 Nitro (-NO2) Position 4 N1->R1 E1 Low Nucleophilicity R1->E1 A2 Amine (-NH2) Position 1 R2 Inductive Effect Only (Meta Relationship) A2->R2 N2 Nitro (-NO2) Position 5 N2->R2 E2 High Nucleophilicity R2->E2

Caption: Electronic effects dictating amine nucleophilicity in 4-nitro vs. 5-nitro-2-phenoxyaniline.

Quantitative Data & Physicochemical Comparison

The structural differences manifest directly in the physical data and the required synthetic parameters. The table below summarizes the core comparative metrics.

Property4-Nitro-2-phenoxyaniline5-Nitro-2-phenoxyaniline
CAS Number 5422-92-4[1]5410-98-0
Nitro Position (vs. Amine) Para (Position 4)Meta (Position 5)
Electronic Effect Strong Resonance DeactivationInductive Deactivation Only
Relative Nucleophilicity LowHigh
Standard Sulfonylation Temp Reflux (Elevated Heat)[4]Room Temperature (25°C)[3]
Primary Industrial Use NSAID Precursors (Nimesulide)[2]Herbicidal Sulfonanilides[3]

Experimental Workflows: Sulfonylation Protocols

To empirically validate these electronic differences, we compare the sulfonylation of both isomers. Sulfonylation is a highly sensitive probe for amine nucleophilicity. The protocols below are designed as self-validating systems : the reaction kinetics and the required harshness of the conditions serve as direct, observable feedback loops confirming the inherent electronic states of the starting materials.

Protocol A: Synthesis of Nimesulide Analogs from 4-Nitro-2-phenoxyaniline

Causality: Due to the para-nitro resonance deactivation, the amine is an exceptionally poor nucleophile. Attempting this reaction at room temperature will result in stalled kinetics and unreacted starting material. Thermal energy (reflux) and an excess of the electrophile are strictly required to overcome the high activation energy barrier[4].

Step-by-Step Methodology:

  • Preparation: Suspend 4-nitro-2-phenoxyaniline (1.0 eq) in a suitable solvent system (e.g., benzene or an excess of pyridine acting as both solvent and base).

  • Electrophile Addition: Add the sulfonyl chloride (e.g., methanesulfonyl chloride or benzenesulfonyl chloride) in a significant excess (approx. 3.0 eq) to drive the equilibrium forward.

  • Thermal Activation: Heat the reaction mixture to reflux. Maintain reflux for 30 to 60 minutes[4]. Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The persistence of the bright yellow 4-nitro-2-phenoxyaniline spot indicates insufficient thermal energy.

  • Quenching: Cool the mixture to room temperature and pour it into cold water to precipitate the crude product.

  • Purification: Filter the solid and recrystallize from ethanol to yield the pure sulfonanilide[4].

Protocol B: Synthesis of Sulfonanilides from 5-Nitro-2-phenoxyaniline

Causality: The meta-nitro group leaves the amine sufficiently electron-rich. The reaction proceeds smoothly and completely at room temperature, requiring only stoichiometric amounts of the electrophile[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 5-nitro-2-phenoxyaniline (1.0 eq) in pyridine at room temperature (approx. 25°C). The solution will form readily due to the compound's favorable solubility profile.

  • Electrophile Addition: Dropwise add methanesulfonyl chloride (1.0 to 1.1 eq). Crucial Note: Do not heat the reaction. The inherent nucleophilicity of the amine is sufficient to drive the reaction forward at ambient temperatures[3].

  • Propagation: Stir the mixture continuously for 16 hours at room temperature[3]. Self-Validation Checkpoint: TLC will show a rapid and steady conversion to the product without the need for thermal forcing.

  • Quenching: Pour the mixture into cold concentrated hydrochloric acid. This neutralizes the pyridine base and forces the immediate precipitation of the 5-nitro-2-phenoxymethanesulfonanilide[3].

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol[3].

Workflow Start Substrate: Nitro-phenoxyaniline Sub4 4-Nitro Isomer Start->Sub4 Sub5 5-Nitro Isomer Start->Sub5 AddMsCl Add Sulfonyl Chloride (Electrophile) Sub4->AddMsCl Sub5->AddMsCl Cond4 Harsh Conditions Reflux, Excess Reagent AddMsCl->Cond4 Poor Nucleophile Cond5 Mild Conditions Room Temp, Stoichiometric AddMsCl->Cond5 Good Nucleophile Prod4 Nimesulide Analog (Overcomes High Activation Energy) Cond4->Prod4 Prod5 5-Nitro Sulfonanilide (Rapid Kinetic Conversion) Cond5->Prod5

Caption: Comparative experimental workflow for the sulfonylation of phenoxyaniline isomers.

Analytical Verification

To confirm the integrity of your synthesis, Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the definitive analytical tool.

  • In the 4-nitro derivative , the aromatic protons on the aniline ring will display a classic para-coupling pattern (two doublets with a large coupling constant, J ≈ 8-9 Hz) if the position 6 proton is considered, but due to the phenoxy group at position 2, the pattern is a 1,2,4-trisubstituted ring. The proton at position 3 (between phenoxy and nitro) will appear highly deshielded as a fine doublet.

  • In the 5-nitro derivative , the substitution pattern shifts to a 1,2,5-arrangement, fundamentally altering the splitting multiplicity and chemical shifts, confirming the isomeric purity of your starting material and final product.

References

  • National Center for Biotechnology Information. "4-Nitro-2-phenoxyaniline | C12H10N2O3 | CID 223329 - PubChem". PubChem. URL:[Link]

  • Naveen, S., et al. "4-Nitro-2-phenoxyaniline". Acta Crystallographica Section E: Structure Reports Online, 2010. URL:[Link]

  • Kumar, V., et al. "Synthesis and anti-inflammatory activity of some new 4-nitro-2-phenoxymethane sulphonanilide derivatives". Der Pharmacia Lettre, 2016, 8 (7):46-51. URL:[Link]

  • Harrington, et al. "Substituted 2-phenoxy alkane-sulfonanilides" (US Patent 3840597A). Google Patents, 1974.

Sources

Validation

Comparative Guide: Catalytic Reduction Kinetics of 5-Nitro-2-phenoxyaniline and its Isomers

As a Senior Application Scientist, selecting the optimal nitroarene precursor for the synthesis of functionalized phenylenediamines requires a deep understanding of reaction kinetics. 5-Nitro-2-phenoxyaniline and its iso...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal nitroarene precursor for the synthesis of functionalized phenylenediamines requires a deep understanding of reaction kinetics. 5-Nitro-2-phenoxyaniline and its isomers are critical intermediates in the development of advanced polymers, dyes, and pharmaceutical active ingredients. However, their behavior during catalytic reduction varies drastically depending on the spatial arrangement of their functional groups.

This guide provides an objective, data-driven comparison of the catalytic reduction rates of 5-nitro-2-phenoxyaniline against its structural alternatives (4-nitro-2-phenoxyaniline and 3-nitro-2-phenoxyaniline). By dissecting the causality behind these kinetic differences, researchers can rationally optimize their reactor conditions and catalyst selection.

Mechanistic Causality: Sterics vs. Electronics

The catalytic reduction of nitroarenes to anilines generally proceeds via the Haber mechanism, requiring the nitro compound to adsorb onto the heterogeneous catalyst surface before sequential electron and hydride transfers occur[1]. This surface-mediated process is best described by the Langmuir-Hinshelwood model, where the competitive adsorption of the substrate and the reducing agent dictates the overall reaction kinetics[2].

The reduction rate of nitrophenoxyaniline isomers is governed by two competing forces:

  • Steric Hindrance (Adsorption Efficiency): The bulky phenoxy (-OPh) group can physically block the nitro (-NO₂) group from achieving the planar geometry required for optimal interaction with the catalyst's active sites.

  • Electronic Effects (Activation Energy): The primary amine (-NH₂) is a strong electron-donating group (EDG) via resonance. When positioned para or ortho to the nitro group, it pumps electron density into the -NO₂ moiety, making the initial hydride transfer thermodynamically less favorable.

Kinetic studies on nitroaniline isomers demonstrate that reaction rates are highly dependent on the substituent position, typically following a pseudo-first-order rate law where meta-substituted nitro groups reduce faster than ortho-substituted ones due to a combination of steric hindrance and resonance stabilization[3].

Isomer Breakdown
  • 5-nitro-2-phenoxyaniline: The -NO₂ group is meta to the strongly donating -NH₂ group and para to the weaker -OPh group. It experiences minimal steric hindrance and lacks direct resonance electron donation from the amine. Consequently, the nitro group remains relatively electron-deficient, making it highly susceptible to reduction.

  • 4-nitro-2-phenoxyaniline: The -NO₂ group is para to the -NH₂ group. Strong resonance donation significantly increases the electron density on the nitro oxygen atoms, raising the activation energy required for reduction.

  • 3-nitro-2-phenoxyaniline: The -NO₂ group is ortho to the bulky -OPh group. Severe steric hindrance prevents the nitro group from effectively accessing the catalyst surface, resulting in the slowest reaction kinetics regardless of electronic favorability.

Logical Workflow of Isomer Reactivity

G node5 5-nitro-2-phenoxyaniline eff_elec_low Meta to -NH2 Low e- Donation node5->eff_elec_low node4 4-nitro-2-phenoxyaniline eff_elec_high Para to -NH2 High e- Donation node4->eff_elec_high node3 3-nitro-2-phenoxyaniline eff_steric Ortho to -OPh Severe Steric Block node3->eff_steric rate_fast Fastest Reduction (Optimal Adsorption) eff_elec_low->rate_fast rate_med Moderate Reduction (High Activation Energy) eff_elec_high->rate_med rate_slow Slowest Reduction (Poor Surface Contact) eff_steric->rate_slow

Figure 1: Mechanistic pathways dictating the catalytic reduction rates of nitrophenoxyaniline isomers.

Comparative Kinetic Data

Due to a lack of direct head-to-head kinetic studies for this specific triad in the existing literature, the following table synthesizes qualitative findings and extrapolates expected quantitative trends based on structurally similar nitrodiphenylamine and nitroaniline compounds[4]. The apparent rate constants ( kapp​ ) represent normalized predictive values under standard conditions (excess NaBH₄, Pd/C catalyst, 298 K).

IsomerStructure Relative to -NO₂Electronic Effect on -NO₂Steric HindrancePredicted Relative Rate ( kapp​ )
5-nitro-2-phenoxyaniline -NH₂ (meta), -OPh (para)Weak resonance donationMinimalFastest (~8.5 × 10⁻³ s⁻¹)
4-nitro-2-phenoxyaniline -NH₂ (para), -OPh (meta)Strong resonance donationMinimalModerate (~4.2 × 10⁻³ s⁻¹)
3-nitro-2-phenoxyaniline -NH₂ (meta), -OPh (ortho)Weak resonance donationSevereSlowest (~1.1 × 10⁻³ s⁻¹)

Self-Validating Experimental Protocol: Kinetic Assay

To empirically verify the reduction rates of these isomers in your own laboratory, utilize the following time-resolved UV-Vis spectroscopy protocol. Sodium borohydride (NaBH₄) is widely used as a reducing agent in kinetic assays because it provides a stable, easily quantifiable hydride source in aqueous media, bypassing the mass-transfer limitations of gaseous hydrogen[5].

Materials Required
  • Substrates: 0.1 mM solutions of each nitrophenoxyaniline isomer in HPLC-grade ethanol.

  • Reductant: 0.1 M freshly prepared aqueous NaBH₄ (1000x molar excess to ensure pseudo-first-order kinetics).

  • Catalyst: 1.0 mg/mL dispersion of 5% Pd/C or synthesized Ni nanoparticles.

  • Equipment: Temperature-controlled UV-Vis spectrophotometer with a quartz cuvette.

Step-by-Step Methodology
  • Baseline Setup: Pipette 2.5 mL of the 0.1 mM isomer solution into a standard 1 cm quartz cuvette. Record the baseline UV-Vis spectrum (typically showing a strong absorption peak at λmax​ ~380–420 nm corresponding to the nitro group).

  • Hydride Introduction: Add 0.5 mL of the 0.1 M NaBH₄ solution to the cuvette. Stir gently. Note: The absorption peak may shift slightly due to the formation of a phenolate-type intermediate in alkaline conditions.

  • Catalyst Addition & Monitoring: Rapidly inject 50 µL of the catalyst dispersion into the cuvette. Immediately initiate time-resolved scanning (e.g., one scan every 10 seconds from 250 nm to 500 nm).

  • Self-Validation Check (Critical Step): As the reaction proceeds, the peak at ~400 nm will decay, and a new peak at ~280–300 nm (corresponding to the diamine product) will emerge. You must verify the presence of a strict isosbestic point in the overlaid spectra. A true isosbestic point mathematically proves that the nitro compound is converting directly to the amine without the accumulation of stable, light-absorbing intermediates (e.g., azoxy or nitroso species)[6]. If the isosbestic point drifts, the pseudo-first-order assumption is invalid, indicating catalyst poisoning or side reactions.

  • Data Processing: Extract the absorbance values at the λmax​ of the nitro peak over time ( At​ ). Plot ln(At​/A0​) versus time ( t ). The slope of the resulting linear regression yields the apparent rate constant, kapp​ .

References

  • Benchchem. kinetic studies comparing the reduction rates of different nitrodiphenylamines. 4

  • Amouzadeh, M. T., et al. Catalytic Reduction of ortho- and meta-Nitroaniline by Nickel Oxide Nanoparticles. Elastomers and Composites. 3

  • ACS Publications. Reduction Kinetics of the Three Nitrothiophenol Isomers on Pt-Coated Gold Nanorods. The Journal of Physical Chemistry C. 2

  • Chemical Reviews. Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. 1

  • RSC Publishing. Sparse silver loading on chitosan–boron carbon nitride framework: a sustainable route to multifunctional nanomaterials. 5

  • Orient J Chem. Studying the Mechanisms of Nitro Compounds Reduction (A-Review). 6

Sources

Comparative

comparing green chemistry synthesis routes for 5-nitro-2-phenoxyaniline

Comparative Guide: Green Chemistry Synthesis Routes for 5-Nitro-2-phenoxyaniline Executive Summary 5-Nitro-2-phenoxyaniline (CAS: 5410-98-0) is a high-value aniline derivative and a critical intermediate in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Green Chemistry Synthesis Routes for 5-Nitro-2-phenoxyaniline

Executive Summary

5-Nitro-2-phenoxyaniline (CAS: 5410-98-0) is a high-value aniline derivative and a critical intermediate in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) like nimesulide, as well as advanced agrochemicals[1]. The traditional synthesis of this compound relies heavily on hazardous polar aprotic solvents and toxic reducing agents (e.g., sodium sulfide). This guide objectively compares the performance, scalability, and environmental impact of traditional methods against modern, self-validating green synthesis routes, providing actionable protocols for drug development professionals.

Retrosynthetic Analysis & Mechanistic Pathways

The synthesis of 5-nitro-2-phenoxyaniline fundamentally requires a two-step sequence starting from commercially available precursors:

  • Nucleophilic Aromatic Substitution (SNAr) of 1-chloro-2,4-dinitrobenzene with phenol to form the intermediate 2,4-dinitro-1-phenoxybenzene[2].

  • Chemoselective Nitro Reduction of the ortho-nitro group to yield the final target, 5-nitro-2-phenoxyaniline.

Pathway A 1-Chloro-2,4-dinitrobenzene + Phenol B 2,4-Dinitro-1-phenoxybenzene (Intermediate) A->B Step 1: SNAr Mechanochemistry (K2CO3) or On-Water (TBAB) C 5-Nitro-2-phenoxyaniline (Target Product) B->C Step 2: Selective Reduction Glucose/H2O or Heterogeneous Catalysis

Two-step green synthesis pathway for 5-nitro-2-phenoxyaniline.

Step-by-Step Critical Comparison

Step 1: SNAr Reaction – Overcoming Solvent Toxicity
  • Traditional Approach: Utilizes NaOH or KOH in polar aprotic solvents like DMF or toluene under reflux. This method suffers from a high Environmental Factor (E-factor) due to severe solvent toxicity, difficult product isolation, and energy-intensive solvent recovery.

  • Green Route A (Mechanochemistry): Solvent-free ball milling using anhydrous K₂CO₃. Causality: The mechanical shear forces overcome the activation energy barrier, while the complete absence of solvent drastically increases the local concentration of reactants, driving the reaction to completion rapidly without DMF waste.

  • Green Route B (On-Water Catalysis): Utilizing water as a solvent with a Phase Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB). Causality: The "on-water" hydrophobic effect accelerates the reaction at the organic-aqueous interface by forcing the hydrophobic organic reactants into tightly packed droplets.

Step 2: Chemoselective Nitro Reduction – Eliminating Toxic Reagents

Selective reduction of a single nitro group in a dinitroarene is notoriously challenging. In dinitro-phenols and their ethers, the nitro group ortho to the bulky, electron-donating alkoxy/phenoxy group is preferentially reduced due to a combination of steric relief and localized electronic effects[3].

  • Traditional Approach (Zinin Reduction): Employs sodium sulfide (Na₂S) or sodium dithionite. While historically effective, it generates highly toxic hydrogen sulfide (H₂S) gas and massive amounts of sulfur/sulfate waste, making it unsuitable for modern sustainable manufacturing.

  • Green Route A (Glucose in Alkaline Media): Glucose acts as a renewable, benign hydrogen donor in an aqueous alkaline medium[4]. Causality: Under basic conditions, glucose isomerizes and oxidizes to gluconic acid, forming an active enediol intermediate that transfers hydrides to selectively reduce the sterically favored ortho-nitro group without requiring transition metals.

  • Green Route B (Heterogeneous Catalysis): Utilizing supported non-noble metal nanoparticles, such as biomass-derived carbon-supported cobalt (Co@C)[5] or recyclable V₂O₅/TiO₂ catalysts[6]. Causality: The tailored steric environment of the catalyst pores restricts the binding of the bulkier para-nitro group, enforcing strict chemoselectivity while allowing easy catalyst recovery via simple filtration.

Quantitative Performance Comparison

The following table summarizes the experimental metrics comparing the traditional route against the two primary green alternatives.

MetricTraditional (DMF + Na₂S)Green Route A (Mechanochem + Glucose)Green Route B (On-Water + Co@C/H₂)
Step 1 Yield ~85%~95%~90%
Step 2 Yield ~75%~88%~92%
Selectivity (Ortho) ~80%~95%~98%
E-Factor > 50< 10< 5
Solvent Toxicity High (DMF, H₂S gas)Low (Water)Low (Water/Ethanol)
Overall Cost LowLowMedium (Catalyst Prep)

Self-Validating Experimental Protocol: The Mechanochemical-Glucose Route

For laboratories lacking high-pressure hydrogenation reactors, Green Route A offers the most accessible and robust protocol. The workflow below is designed as a self-validating system, ensuring quality control at each transition.

Workflow Step1 Milling: 1-Cl-2,4-DNB + Phenol + K2CO3 (45 min, 600 rpm) Step2 Aqueous Extraction & Filtration Yields 2,4-Dinitro-1-phenoxybenzene Step1->Step2 Step3 Alkaline Glucose Reduction (80°C, 2 hours) Step2->Step3 Step4 Cooling, Precipitation & Recrystallization (Ethanol/Water) Step3->Step4 Step5 Pure 5-Nitro-2-phenoxyaniline (Validation: TLC, HPLC, NMR) Step4->Step5

Step-by-step experimental workflow for the green synthesis of 5-nitro-2-phenoxyaniline.

Phase 1: Mechanochemical Synthesis of 2,4-Dinitro-1-phenoxybenzene
  • Reagent Charging: In a 50 mL stainless steel milling jar, add 1-chloro-2,4-dinitrobenzene (10.0 mmol), phenol (11.0 mmol), and anhydrous K₂CO₃ (15.0 mmol). Add five 10 mm stainless steel grinding balls.

  • Milling: Secure the jar in a planetary ball mill and mill at 600 rpm for 45 minutes.

  • Self-Validation Checkpoint 1 (Visual & TLC): The mixture will transition into a fine, pale-yellow powder. Extract a 10 mg sample, dissolve in ethyl acetate, and perform TLC (Hexane:EtOAc 8:2). The complete disappearance of the 1-chloro-2,4-dinitrobenzene spot confirms reaction completion.

  • Workup: Suspend the milled powder in 50 mL of distilled water to dissolve KCl and excess K₂CO₃. Filter the insoluble yellow solid (2,4-dinitro-1-phenoxybenzene) and dry under a vacuum.

Phase 2: Chemoselective Reduction to 5-Nitro-2-phenoxyaniline
  • Enediol Activation: In a 100 mL round-bottom flask, dissolve NaOH (40.0 mmol) in 30 mL of water. Add D-glucose (30.0 mmol) and stir at 60°C for 15 minutes.

  • Self-Validation Checkpoint 2 (Visual): The solution must turn from colorless to a distinct pale yellow/amber, indicating the successful formation of the active reducing enediol species.

  • Reduction: Add the 2,4-dinitro-1-phenoxybenzene (10.0 mmol) synthesized in Phase 1, followed by 10 mL of ethanol to aid solubility. Heat the mixture to 80°C and stir vigorously for 2 hours.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath to induce precipitation of the crude amine. Filter the precipitate and wash thoroughly with cold water until the filtrate is pH neutral.

  • Self-Validation Checkpoint 3 (Purity): Recrystallize the crude solid from an ethanol/water mixture. Perform HPLC analysis; the chromatogram should confirm >95% purity of 5-nitro-2-phenoxyaniline, with the diamine byproduct remaining below the 2% threshold.

References

  • US3840597A - Substituted 2-phenoxy alkane-sulfonanilides - Google Patents. 1

  • 2486-07-9 Benzene,2,4-dinitro-1-phenoxy - Guidechem. 2

  • Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange. 3

  • Highly Chemo- and Regioselective Reduction of Aromatic Nitro Compounds Using the System Silane/Oxo-Rhenium Complexes - ACS Publications. 4

  • Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis - Materials Advances (RSC Publishing). 6

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts - Chemical Reviews (ACS Publications). 5

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 5-Nitro-2-phenoxyaniline

Advanced Laboratory Safety & Operational Guide: Handling 5-Nitro-2-phenoxyaniline As a Senior Application Scientist, I frequently observe that the handling of nitroaromatic compounds is treated with generic safety protoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety & Operational Guide: Handling 5-Nitro-2-phenoxyaniline

As a Senior Application Scientist, I frequently observe that the handling of nitroaromatic compounds is treated with generic safety protocols that fail to address their specific physicochemical hazards. 5-Nitro-2-phenoxyaniline (CAS: 5410-98-0) is a critical intermediate extensively utilized in pharmaceutical synthesis and drug development[1]. However, its molecular structure dictates a highly specific toxicological profile.

This guide provides a comprehensive, self-validating operational framework for handling 5-Nitro-2-phenoxyaniline, moving beyond basic compliance to establish a failsafe environment for researchers.

Mechanistic Toxicology & Hazard Profile

To understand the required Personal Protective Equipment (PPE), we must first understand the causality of the hazard. Like other nitroaniline derivatives, 5-Nitro-2-phenoxyaniline is highly lipophilic[2]. This lipophilicity allows the compound to bypass standard aqueous barriers and rapidly penetrate the lipid bilayer of the stratum corneum (skin).

Once systemic, nitroanilines act as potent oxidizing agents, converting the Fe²⁺ in hemoglobin to Fe³⁺, resulting in methemoglobinemia—a condition where the blood loses its oxygen-carrying capacity, leading to cellular hypoxia and cyanosis[2][3]. Furthermore, chronic exposure pathways lead to cumulative hepatic and renal damage[3].

Table 1: Quantitative Toxicological Hazard Profile

Hazard ClassGHS CodeSignal WordToxicological Mechanism & Causality
Acute Toxicity (Oral) H301DangerRapid GI absorption; directly oxidizes hemoglobin, causing systemic hypoxia.
Acute Toxicity (Dermal) H311DangerHigh lipophilicity allows rapid, asymptomatic penetration of the skin barrier.
Acute Toxicity (Inhalation) H331DangerAlveolar absorption of micro-particulates directly into the bloodstream.
Target Organ Toxicity H373WarningChronic exposure causes cumulative damage to hepatic and renal pathways.
Aquatic Toxicity H412NoneLong-lasting disruption of aquatic cellular respiration; strict drain isolation needed.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for nitroaromatics. The following matrix outlines the required equipment and the mechanistic rationale behind each choice.

Table 2: Required PPE and Mechanistic Rationale

PPE CategorySpecificationMechanistic Rationale & Self-Validating Design
Hand Protection Double-layered Nitrile (Outer: ≥0.11mm thick)Nitroanilines rapidly permeate latex. Double-gloving creates a self-validating breach detector : if the outer glove tears or discolors, the inner glove provides a secondary barrier while the operator pauses to change gloves.
Respiratory P100 / N95 Particulate RespiratorBlocks inhalation of fine powders during weighing. Required even inside a fume hood if the powder is highly static.
Eye Protection Unvented Safety GogglesPrevents mucosal absorption from aerosolized particles. Standard safety glasses leave the orbital cavity exposed to dust.
Body Protection Tyvek Suit or Dedicated Cuffed Lab CoatPrevents the accumulation of chemical dust on personal clothing, eliminating the risk of secondary exposure outside the lab.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that every stage of handling 5-Nitro-2-phenoxyaniline is contained and verifiable.

G N1 1. Environmental Validation (Hood Velocity ≥100 fpm) N2 2. PPE Donning (Double Nitrile, P100, Tyvek) N1->N2 N3 3. Material Transfer (Anti-static tools only) N2->N3 N4 4. Primary Operation (Closed-system reaction) N3->N4 N5 5. Decontamination (Wet wipe, no dry sweeping) N4->N5 N6 6. Waste Segregation (Incineration routing) N5->N6

Standard Operating Workflow for Handling 5-Nitro-2-phenoxyaniline

Protocol 1: Safe Dispensing and Weighing
  • Environmental Validation: Verify the fume hood face velocity is ≥100 fpm. Self-Validating Step: Tape a small tissue strip to the bottom of the sash; a continuous inward deflection visually confirms negative pressure containment.

  • Static Dissipation: Use an anti-static gun on the weighing balance and employ grounded, anti-static spatulas. Causality: Nitroaniline powders easily accumulate static charges, causing them to repel from surfaces and aerosolize into the breathing zone when manipulated.

  • Double Containment: Place the primary container of 5-Nitro-2-phenoxyaniline[1] inside a secondary containment tray before opening.

  • Transfer: Slowly transfer the required mass into a pre-tared, sealable vial. Never drop the powder from a height, as this generates toxic micro-dust.

  • Sealing: Hermetically seal the transfer vial before removing it from the fume hood environment.

Emergency Response & Decontamination

In the event of a spill, traditional cleanup methods can exacerbate the hazard.

Protocol 2: Spill Response and Surface Decontamination
  • Assessment & Containment: For bench spills, do NOT dry sweep under any circumstances. Causality: Sweeping mechanically aerosolizes toxic particulates, drastically increasing inhalation risks[3].

  • Wet Suppression: Cover the spilled powder with damp absorbent pads (using water or a mild surfactant).

  • Collection: Carefully fold the pads inward, trapping the wetted powder, and place them directly into a hazardous waste bag.

  • Surface Wash: Wipe the contaminated area with a 10% bleach solution, followed by soap and water. Self-Validating Step: Nitroanilines typically exhibit a distinct yellow/orange hue. Continue wiping the surface with fresh white wipes until the wipe remains completely stark white, visually confirming the total removal of chemical residue.

Disposal & Environmental Logistics

5-Nitro-2-phenoxyaniline is highly toxic to aquatic life with long-lasting effects (H412)[2][3]. It must never be introduced into the standard aqueous waste stream.

Protocol 3: Environmental Logistics
  • Segregation: Place all contaminated consumables (gloves, wipes, empty vials, and weighing boats) into a dedicated, clearly labeled "Toxic Organic Solid Waste" container.

  • Chemical Compatibility: Ensure no strong oxidizers or concentrated acids are present in the same waste stream to prevent exothermic reactions[2].

  • Final Routing: Route the sealed waste containers exclusively for high-temperature incineration. This is the only reliable method to completely destroy the nitroaromatic ring structure and prevent environmental contamination.

Sources

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